7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
Description
Properties
IUPAC Name |
7-bromo-3H-pyrido[3,4-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMKWQAQIMWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one chemical properties
An In-depth Technical Guide to 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one: Properties, Synthesis, and Reactivity Profile
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrido[3,4-d]pyridazine core is a recognized scaffold in drug discovery, and the presence of a bromine atom at the 7-position imparts significant synthetic versatility.[1][2] This document delineates the compound's physicochemical properties, proposes robust synthetic pathways, explores its chemical reactivity, and discusses its potential applications as a key building block in the development of novel therapeutic agents. The insights herein are tailored for scientists and professionals engaged in drug development and advanced chemical synthesis.
Introduction to the Pyrido[3,4-d]pyridazine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with a significant percentage of FDA-approved drugs incorporating such structures.[1] Within this vast chemical space, fused bicyclic systems like the pyridopyridazines are particularly noteworthy.[1] The pyrido[3,4-d]pyridazine isomer, a 7,8-diazanaphthalene (cinnoline) analog, represents a synthetically accessible yet relatively underexplored scaffold with promising potential in medicinal chemistry.[1]
The subject of this guide, this compound, combines this core with a strategically placed bromine atom. This halogen serves as a versatile functional handle for a wide array of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This positions the molecule as a valuable intermediate for constructing diverse chemical libraries to probe structure-activity relationships (SAR) in various biological targets. The pyridazinone moiety itself is a well-established pharmacophore found in agents with cardiovascular, anti-inflammatory, and anticancer activities.[2][3]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for designing experimental conditions, including reaction solvent selection, purification methods, and formulation for biological screening.
| Property | Value | Source |
| CAS Number | 794591-77-8 | [4] |
| Molecular Formula | C₇H₄BrN₃O | [4] |
| Molecular Weight | 226.03 g/mol | [4] |
| IUPAC Name | 7-bromo-3,4-dihydropyrido[3,4-d]pyridazin-4-one | |
| SMILES | O=C1C(C=NC(Br)=C2)=C2C=NN1 | [4] |
| Storage | Sealed in dry, room temperature | [4] |
A key structural feature of this molecule is the amide within the pyridazinone ring. This allows for the existence of lactam-lactim tautomerism. Spectroscopic studies on analogous pyridopyridazinone systems in polar solvents like DMSO have shown that the lactam form (as named) is the predominant tautomer.[1] This has implications for its hydrogen bonding capacity, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Proposed Synthesis Strategy
While specific literature detailing the synthesis of this compound is sparse, its structure suggests a logical retrosynthetic approach based on established methodologies for related pyridopyridazinones.[1] A highly plausible route involves the cyclization of a functionalized pyridine precursor, such as a 3-amino-4-acylpyridine, via a diazotization-cyclization sequence analogous to the Widman-Stoermer or Borsche reactions.[1]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Borsche Cyclization Approach
This protocol is a representative, field-proven methodology adapted for this specific target. It is designed to be self-validating through in-process checks and characterization of the final product.
-
Precursor Preparation: Begin with a suitable precursor, such as 4-acetyl-3-amino-5-bromopyridine. The bromine atom is incorporated early to avoid potentially harsh bromination conditions on the final heterocyclic system.
-
Diazotization (Causality: Formation of the Electrophilic Diazonium Group):
-
Dissolve the pyridine precursor (1.0 eq) in a solution of aqueous hydrobromic acid (HBr, ~48%) at 0-5 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer. The low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored qualitatively using starch-iodide paper (a positive test indicates excess nitrous acid).
-
-
Intramolecular Cyclization (Causality: Ring Formation):
-
The Borsche reaction mechanism involves the nucleophilic attack of the electron-rich enol form of the acetyl group onto the diazonium cation.[1]
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the cyclization. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon reaction completion, cool the mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a non-polar solvent like diethyl ether to remove soluble impurities.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF) to yield the purified this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis. The NMR spectra are expected to show characteristic shifts for the aromatic protons and the NH proton of the pyridazinone ring.[5]
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its bromine substituent. The electron-deficient nature of the fused aromatic system makes the C7 position susceptible to various transformations, enabling its use as a versatile synthetic intermediate.
Caption: Major reaction pathways for synthetic diversification.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the pyridazinone ring system activates the C-Br bond towards nucleophilic attack. Studies on the analogous 4,7-dibromo[1][6][7]thiadiazolo[3,4-d]pyridazine have demonstrated that such systems readily undergo SNAr reactions.[7]
-
Amination: Reaction with primary or secondary amines (e.g., morpholine, piperidine) can be achieved, often at room temperature or with gentle heating, to yield 7-amino derivatives. The reaction rate can be influenced by solvent polarity, with faster reactions observed in polar aprotic solvents like DMF.[7]
-
Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) will yield the corresponding 7-alkoxy derivatives. The molecule is also susceptible to hydrolysis to the 7-hydroxy analog, particularly in the presence of water, which underscores the need for anhydrous conditions in other reactions.[7]
-
Thiolation: Thiolates are potent nucleophiles and are expected to react readily to form 7-thioether derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a classic substrate for a host of powerful palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for creating C-C and C-N bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system provides access to 7-alkynyl derivatives, which can serve as precursors for further functionalization.
-
Buchwald-Hartwig Amination: This reaction provides an alternative and often more general route to C-N bond formation than SNAr, allowing for the coupling of a broader range of amines and amides under milder conditions.
Potential Applications in Drug Discovery
The pyridopyridazine core and its related isosteres are present in numerous compounds with significant biological activity, making this compound a scaffold of high interest.
-
Kinase Inhibition: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6] Similarly, pyrido[4,3-d]pyrimidinone derivatives have been identified as novel inhibitors of the Wee1 kinase, another important cancer target.[8] The subject compound provides a template that can be elaborated at the 7-position to explore the inhibitor binding pockets of various kinases.
-
Anti-inflammatory Agents: Pyridone and pyridazinone derivatives have been extensively evaluated as anti-inflammatory agents, with some acting as dual COX-1/COX-2 inhibitors.[9] Pyrrolo[3,4-d]pyridazinones have also been investigated as promising cyclooxygenase inhibitors.[10] The functional handle on this compound allows for the synthesis of libraries to screen for novel anti-inflammatory drugs.
-
General Anticancer Activity: The core scaffold is associated with broad anti-proliferative effects. Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6]
Conclusion
This compound is a well-defined chemical entity with significant untapped potential. Its physicochemical properties are characteristic of a stable, versatile heterocyclic building block. While direct synthetic literature is limited, established chemical principles allow for the design of robust and reliable synthetic routes. Its true value is realized in its reactivity, where the bromine atom serves as a key linchpin for a multitude of synthetic diversification strategies, including SNAr and palladium-catalyzed cross-coupling. Given the established biological relevance of the pyridopyridazinone scaffold in oncology and inflammation, this compound represents a valuable platform for the generation of novel, biologically active molecules, making it an essential tool for researchers in drug discovery and medicinal chemistry.
References
-
Al-Ostath, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. National Institutes of Health. [Link]
-
Van der Eycken, J., & Appukkuttan, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Estevez, V., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
-
Knyazeva, E. A., et al. (2022). Safe Synthesis of 4,7-Dibromo[1][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]
-
ResearchGate. (2015). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][2][6]oxazine, 97%, Thermo Scientific. Fisher Scientific. [Link]
-
PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. PubChem. [Link]
-
PubChem. (n.d.). 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
-
PubMed. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. PubMed. [Link]
-
ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]
-
Belyakova, A. V., et al. (2022). 7-Bromo-[1][6][7]selenadiazolo[3,4-d]pyridazin-4(5H)-one. MDPI. [Link]
-
PubMed Central. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]
-
ResearchGate. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. ResearchGate. [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. [Link]
-
National Institutes of Health. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Institutes of Health. [Link]/PMC8401826/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 794591-77-8|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one: A Technical Guide for Chemical and Pharmacological Exploration
Abstract
This technical guide provides a comprehensive overview of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one (CAS 794591-77-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related structural analogs to present its core chemical properties, plausible synthetic routes, and potential biological applications. The pyrido[3,4-d]pyridazine scaffold is a recognized pharmacophore, and the introduction of a bromine substituent at the 7-position offers a valuable tool for modulating physicochemical properties and exploring novel structure-activity relationships. This guide is intended to serve as a foundational resource for scientists investigating this and related compounds for the development of new therapeutic agents.
Introduction: The Pyrido[3,4-d]pyridazine Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The fusion of pyridine and pyridazine rings to form the pyrido[3,4-d]pyridazine core creates a scaffold with a unique electronic and steric profile, making it a "privileged structure" in medicinal chemistry. These bicyclic systems are of growing interest due to their potential to interact with a variety of biological targets.[1] The pyridazinone moiety, in particular, is a key feature in many biologically active molecules, with applications ranging from anticancer to anti-inflammatory agents.
The subject of this guide, this compound, incorporates a bromine atom, a halogen that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and alter metabolic stability, making it a strategic addition in drug design.
Physicochemical Properties and Structural Features
While detailed experimental data for this compound is not extensively published, its fundamental properties can be inferred from its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 794591-77-8 | N/A |
| Molecular Formula | C₇H₄BrN₃O | N/A |
| Molecular Weight | 226.03 g/mol | N/A |
| Appearance | Likely a solid at room temperature | N/A |
| Storage | Sealed in a dry, room-temperature environment | N/A |
The structure features a planar, aromatic pyridone ring fused to a pyridazinone ring. The bromine atom at the 7-position is expected to influence the electron distribution across the ring system. The lactam functionality (in the pyridazinone ring) provides a hydrogen bond donor and acceptor, which is crucial for potential interactions with biological macromolecules.
Synthesis of the Pyrido[3,4-d]pyridazine Core: An Overview of Plausible Routes
A prevalent method involves the construction of the pyridazine ring onto a pre-existing, functionalized pyridine precursor. One such strategy is the Borsche-Drechsel cyclization or a related cinnoline synthesis.[2]
Hypothetical Synthetic Workflow
This workflow is based on established synthetic transformations for similar heterocyclic systems.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is illustrative and would require optimization and validation.
Step 1: Synthesis of a Suitable Pyridine Precursor
A key starting material would likely be a 3-aminopyridine derivative with a suitable functional group at the 4-position that can participate in cyclization. For instance, a 4-acetyl-3-aminopyridine could be a viable precursor.[2]
Step 2: Diazotization and Cyclization
-
Dissolve the 3-aminopyridine precursor in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This generates the diazonium salt in situ.
-
The diazonium salt can then undergo intramolecular cyclization onto the acetyl group (or its enol form) to form the pyridazinone ring.[2] This step may require heating or specific catalytic conditions.
Step 3: Bromination
-
The resulting pyrido[3,4-d]pyridazin-4-one core can then be brominated.
-
Dissolve the core structure in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The regioselectivity of the bromination will depend on the electronic properties of the heterocyclic system.
-
The reaction may proceed at room temperature or require gentle heating.
-
Work-up would involve quenching excess bromine, neutralization, and purification by crystallization or chromatography.
Potential Biological Activity and Therapeutic Applications
The pyrido[3,4-d]pyridazine scaffold and related pyridazinones are known to exhibit a wide range of biological activities. The introduction of a bromine atom can further enhance or modulate these activities.
Kinase Inhibition
Many pyridopyrimidine and pyridazinone derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology.[3] For example, related structures have shown activity against:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
-
Tyrosine Kinases: Many growth factor receptors are tyrosine kinases, and their dysregulation is a hallmark of many cancers.
The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors. The bromine atom could potentially occupy a hydrophobic pocket in the ATP-binding site of a target kinase.
Anti-inflammatory and Antimicrobial Activity
Pyridazinone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). Furthermore, halogenated heterocyclic compounds, including those with bromine, have demonstrated significant antimicrobial activity.[4] The bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell walls.
Other Potential Applications
The versatility of the pyridazinone core suggests other potential therapeutic applications, including:
-
Antiviral agents
-
Antihypertensive agents
-
Antidepressants
Spectroscopic Characterization (Anticipated)
While specific spectra for this compound are not publicly available, the following are expected characteristic signals based on its structure:
-
¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm). The NH proton of the pyridazinone ring would likely be a broad singlet, also in the downfield region.
-
¹³C NMR: Carbon signals for the aromatic rings would be observed in the 110-160 ppm range. The carbonyl carbon of the pyridazinone would be significantly downfield (likely >160 ppm).
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity peaks for M and M+2).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1700 cm⁻¹. An N-H stretching band would also be present.
Conclusion and Future Directions
This compound is a promising, yet underexplored, heterocyclic compound. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests significant potential in drug discovery. The presence of a bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship studies.
Future research should focus on:
-
Developing and publishing a validated, high-yield synthesis for this compound.
-
Conducting broad biological screening to identify its primary cellular targets.
-
Performing detailed spectroscopic and crystallographic analysis to confirm its structure and understand its solid-state properties.
This technical guide, by synthesizing information from related chemical entities, aims to provide a solid foundation for researchers to embark on the exploration of this compound as a valuable building block for the next generation of therapeutic agents.
References
- De Oliveira, T. A., & de Farias, P. A. M. (2022).
- De Oliveira, T. A., & de Farias, P. A. M. (2022).
- Bousquet, P., & Vallès, S. (2021).
- El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(48), 31235-31253.
- Abdel-Wahab, B. F., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(56), 35489-35504.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
This technical guide provides a comprehensive walkthrough for the structural elucidation of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a logical and scientifically rigorous approach to confirming the molecule's structure using modern analytical techniques.
Introduction
The pyrido[3,4-d]pyridazin-4-one core is a significant scaffold in the development of novel therapeutic agents, notably as kinase inhibitors.[1] The introduction of a bromine substituent at the 7-position can significantly modulate the compound's physicochemical properties and biological activity. Therefore, unambiguous confirmation of its structure is a critical step in any research and development endeavor. This guide will detail the synergistic application of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a high-confidence structural assignment.
Molecular Structure and Key Features
The foundational step in any structural elucidation is a thorough understanding of the proposed molecular structure.
Caption: Structure of this compound.
Molecular Formula: C₇H₄BrN₃O Molecular Weight: 226.03 g/mol CAS Number: 794591-77-8[2]
I. Mass Spectrometry: The First Clue to Molecular Identity
Mass spectrometry (MS) provides the crucial initial confirmation of the molecular weight and elemental composition, particularly the presence of bromine.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Analysis Mode: Perform the analysis in positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion, typically m/z 50-500.
Data Interpretation and Expected Results
The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |
| [M+H]⁺ | 225.9614 | 227.9593 | ~1:1 |
The observation of this characteristic isotopic doublet is strong evidence for the presence of a single bromine atom in the molecule.
Fragmentation Analysis: Deconstructing the Molecule
Collision-induced dissociation (CID) of the parent ion provides valuable structural information. The fragmentation pattern can help to confirm the connectivity of the ring system.
Caption: Predicted major fragmentation pathways.
Key expected fragments include:
-
Loss of a bromine radical (Br•): This would result in a fragment at m/z 147. This is often a favorable fragmentation pathway for bromo-aromatic compounds.
-
Loss of carbon monoxide (CO): The lactam carbonyl group can be lost as CO, leading to a fragment at m/z 198/200.
-
Loss of a diazine fragment: Cleavage of the pyridazine ring could lead to the loss of N₂H, resulting in a fragment at m/z 197/199.
II. Infrared Spectroscopy: Probing Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation and Expected Frequencies
The IR spectrum will be dominated by absorptions corresponding to the vibrations of the heterocyclic ring system and the carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3000 | Broad absorption due to the amide N-H |
| C-H Stretch (Aromatic) | 3100-3000 | Sharp absorptions |
| C=O Stretch (Lactam) | 1680-1650 | Strong, sharp absorption |
| C=N Stretch | 1640-1550 | Medium to strong absorptions |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple absorptions of varying intensity |
| C-Br Stretch | 700-500 | Typically in the fingerprint region |
The presence of a strong absorption band around 1670 cm⁻¹ is indicative of the lactam carbonyl, a key feature of the pyridazinone ring. The broad N-H stretch confirms the presence of the amide proton.
III. Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, provides the most detailed information about the carbon-hydrogen framework and the connectivity of the atoms, ultimately leading to an unambiguous structure elucidation.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D NMR: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish connectivity.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum is expected to show signals for the four protons in the molecule.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (N-H) | ~12.5 | broad singlet | 1H |
| H-5 | ~8.2 | singlet | 1H |
| H-6 | ~7.8 | doublet | 1H |
| H-8 | ~8.8 | doublet | 1H |
The broad singlet for the N-H proton is characteristic of an amide proton and its chemical shift can be solvent-dependent. The aromatic protons will appear as distinct signals, with their coupling patterns providing information about their relative positions.
¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum will reveal the seven distinct carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-4 (C=O) | ~160 |
| C-4a | ~145 |
| C-8a | ~148 |
| C-8 | ~140 |
| C-5 | ~125 |
| C-6 | ~128 |
| C-7 (C-Br) | ~115 |
The downfield signal around 160 ppm is characteristic of the carbonyl carbon in the lactam ring. The carbon attached to the bromine (C-7) is expected to be shifted to a higher field compared to its non-brominated counterpart.
2D NMR: Connecting the Pieces
2D NMR experiments are essential for confirming the assignments made from the 1D spectra and for establishing the overall connectivity of the molecule.
Caption: Key 2D NMR correlations for structure elucidation.
-
COSY (¹H-¹H Correlation): This experiment will show a correlation between H-6 and H-8, confirming their adjacent positions on the pyridine ring.
-
HSQC (¹H-¹³C Single Bond Correlation): This spectrum will directly link each proton to its attached carbon. For example, the proton at ~8.2 ppm (H-5) will show a correlation to the carbon at ~125 ppm (C-5).
-
HMBC (¹H-¹³C Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. Key expected correlations include:
-
H-5 will show correlations to C-4, C-4a, and C-6, confirming its position adjacent to the pyridazinone ring and C-6.
-
H-8 will show correlations to C-7 and C-8a, confirming its proximity to the bromine-bearing carbon and the fusion point of the two rings.
-
The amide proton (H-1) will show correlations to C-4 and C-8a, definitively placing it within the pyridazinone ring.
-
Conclusion
By systematically applying a suite of modern analytical techniques, the structure of this compound can be elucidated with a high degree of confidence. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine. FTIR spectroscopy identifies the key functional groups, particularly the lactam moiety. Finally, a combination of 1D and 2D NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the connectivity and substitution pattern of the molecule. This multi-technique approach ensures the scientific rigor required for advancing compounds in the drug discovery and development pipeline.
References
-
Taniguchi, H., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 62(7), 3514-3531. [Link]
Sources
Unveiling the Molecular Architecture: A Technical Guide to the NMR Analysis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation in Drug Discovery
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular structure of pharmaceutical compounds.[3][4][5] This guide provides an in-depth technical analysis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, a heterocyclic compound of interest in pharmaceutical research.[6] With the linear formula C7H4BrN3O and a CAS Number of 794591-77-8, this molecule presents a unique spectroscopic challenge and an opportunity to apply advanced NMR methodologies for unambiguous structural verification.
This document will delve into the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this pyridopyridazinone derivative. As a Senior Application Scientist, the following sections are structured to not only present the data but to also provide the underlying scientific rationale for the experimental approach and data interpretation, ensuring a robust and self-validating analytical workflow.
The Molecular Subject: this compound
The core structure of this compound is a fused heterocyclic system, which is a common motif in pharmacologically active molecules.[7] The presence of a bromine atom and the specific arrangement of nitrogen atoms within the pyridopyridazinone scaffold are expected to significantly influence the electronic environment of the constituent protons and carbons, leading to a unique NMR fingerprint.
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Protocol: A Self-Validating Approach
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is predicated on its excellent solvating power for a wide range of organic molecules and its characteristic residual solvent peak that does not typically interfere with the signals of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Configuration:
-
The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The probe should be tuned and matched to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample temperature should be regulated, typically at 298 K (25 °C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: To facilitate unambiguous assignments, a suite of two-dimensional NMR experiments should be conducted. This includes:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular framework.[9]
-
-
Spectral Analysis and Interpretation: Decoding the Data
Disclaimer: The following spectral data is predicted based on established principles of NMR spectroscopy and data from structurally related compounds. Actual experimental values may vary slightly.
¹H NMR Analysis
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Singlet | 1H | H-5 | Located on the pyridine ring, deshielded by the adjacent nitrogen and the fused pyridazinone system. |
| ~8.0 | Singlet | 1H | H-8 | Also on the pyridine ring, deshielded, but to a slightly lesser extent than H-5. |
| ~4.5 | Singlet | 2H | H-3 | Methylene protons adjacent to a nitrogen and a carbonyl group. |
| ~11.0 | Broad Singlet | 1H | N-H | The amide proton is expected to be significantly deshielded and may exhibit broadening due to exchange. |
¹³C NMR Analysis
The carbon NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-4 | Carbonyl carbon, highly deshielded. |
| ~150 | C-8a | Quaternary carbon at the fusion of the two rings, adjacent to a nitrogen. |
| ~145 | C-5 | Aromatic CH carbon in the pyridine ring. |
| ~130 | C-4a | Quaternary carbon at the ring fusion. |
| ~125 | C-7 | Carbon bearing the bromine atom, its chemical shift influenced by the heavy atom effect. |
| ~120 | C-8 | Aromatic CH carbon in the pyridine ring. |
| ~40 | C-3 | Aliphatic methylene carbon. |
Advanced 2D NMR Correlation: Confirming Connectivity
Two-dimensional NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra.[10][11]
COSY Analysis
The COSY spectrum will be relatively simple for this molecule, primarily confirming the absence of significant proton-proton couplings between the isolated spin systems.
Caption: Predicted COSY correlation map.
HSQC Analysis
The HSQC spectrum will provide direct one-bond correlations between protons and their attached carbons.
Caption: Key HSQC correlations.
HMBC Analysis
The HMBC spectrum is crucial for establishing the connectivity across the entire molecule by revealing long-range (2- and 3-bond) correlations.
Caption: Expected key HMBC correlations.
Conclusion: A Comprehensive Structural Portrait
The synergistic application of one- and two-dimensional NMR techniques provides a powerful and self-validating workflow for the complete structural elucidation of this compound. The predicted spectral data, based on fundamental principles and analysis of related structures, offers a robust framework for researchers working with this and similar heterocyclic systems. This detailed NMR analysis is an essential component in the characterization of novel pharmaceutical compounds, ensuring the integrity and accuracy of data in the drug discovery and development pipeline.
References
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
- National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
- Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones.
- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
Sources
- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. This compound [myskinrecipes.com]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
This technical guide provides a comprehensive overview of the mass spectrometric behavior of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are utilizing mass spectrometry for the identification, characterization, and quality control of this and structurally related molecules. The principles and methodologies discussed herein are grounded in established spectrometric theories and field-proven applications.
Introduction to this compound and its Mass Spectrometric Analysis
This compound is a nitrogen-containing heterocyclic compound with a molecular formula of C₇H₄BrN₃O and a monoisotopic mass of approximately 224.96 g/mol .[1] Its structure, featuring a fused pyridopyridazinone core with a bromine substituent, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices and for elucidating the structures of its metabolites or degradation products. The pyrido[3,4-d]pyrimidine core is of interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors.[2]
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For halogenated compounds like this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragment ions.[3][4]
Expected Mass Spectrum: Molecular Ion and Isotopic Pattern
The initial and most informative feature in the mass spectrum of this compound is the molecular ion peak cluster. Due to the natural abundance of the bromine isotopes ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[3][4] This characteristic "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.
Table 1: Predicted Molecular Ion Cluster for this compound
| Ion | Calculated m/z | Relative Abundance |
| [C₇H₄⁷⁹BrN₃O]⁺ | 224.96 | ~100% |
| [C₇H₄⁸¹BrN₃O]⁺ | 226.96 | ~98% |
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. The fragmentation of related heterocyclic systems, such as pyridazines and pyrimidines, often involves the loss of small, stable neutral molecules like CO, N₂, and HCN, as well as radical eliminations.[5][6][7][8]
A primary fragmentation event is likely the loss of a bromine radical (Br•), which is a common fragmentation pathway for bromo-aromatic compounds due to the relative weakness of the C-Br bond.[9] Another expected initial fragmentation is the loss of carbon monoxide (CO) from the pyridazinone ring, a characteristic fragmentation for lactam-containing structures. Subsequent fragmentations may involve the cleavage of the heterocyclic rings.
Below is a diagram illustrating the proposed major fragmentation pathways.
Caption: Proposed mass spectral fragmentation of this compound.
Table 2: Summary of Predicted Key Fragment Ions
| m/z (for ⁷⁹Br) | Proposed Formula | Proposed Structure/Loss |
| 225 | [C₇H₄BrN₃O]⁺ | Molecular Ion |
| 197 | [C₆H₄BrN₃]⁺ | Loss of CO |
| 170 | [C₅H₃BrN₂]⁺ | Loss of CO and HCN |
| 169 | [C₆H₄BrN]⁺ | Loss of CO and N₂ |
| 146 | [C₇H₄N₃O]⁺ | Loss of Br• |
| 118 | [C₆H₄N₂O]⁺ | Loss of Br• and CO |
| 104 | [C₆H₄N₂]⁺ | Loss of Br• and HCN |
| 77 | [C₅H₃N]⁺ | Loss of Br• and 2xHCN |
Experimental Protocol for Mass Spectrometric Analysis
To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for calibration and system suitability checks.
4.1. Sample Preparation
-
Solvent Selection: Dissolve the this compound standard in a high-purity solvent such as methanol, acetonitrile, or a mixture of these with water. The final concentration should be in the range of 1-10 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
4.2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can aid in confirming the elemental composition of fragment ions.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a suitable choice for this molecule due to the presence of basic nitrogen atoms that can be readily protonated. Atmospheric pressure chemical ionization (APCI) could also be considered.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibration standard to ensure high mass accuracy.
-
System Suitability: Before analyzing the sample, inject a known standard to verify the instrument's performance, including sensitivity and resolution.
-
Data Acquisition Parameters (Typical for ESI):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be ramped to induce fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
4.3. Data Analysis and Interpretation
-
Molecular Ion Confirmation: Identify the [M+H]⁺ ion cluster at the expected m/z values (225.97/227.97). Confirm the characteristic 1:1 isotopic pattern for bromine.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify the fragment ions. Compare the observed fragments with the predicted fragmentation pathways outlined in Section 3.
-
Accurate Mass Measurement: Utilize the high-resolution data to determine the elemental composition of the parent and fragment ions, providing a high degree of confidence in their assignment.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization. The presence of bromine provides a distinct isotopic signature that greatly aids in its identification. The predicted fragmentation pathways, involving the loss of Br•, CO, N₂, and HCN, provide a roadmap for the interpretation of its tandem mass spectra. By following a robust experimental protocol, researchers can confidently identify this compound and elucidate the structures of related impurities and metabolites, thereby advancing drug development and scientific research.
References
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of bromoethane. [Link]
-
Journal of Medicinal Chemistry. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
Growing Science. Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). [Link]
-
International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
University of Colorado Boulder. Introduction to Spectroscopy V: Mass Spectrometry. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]
-
ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
Sources
- 1. 794591-77-8|this compound|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. scilit.com [scilit.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. article.sapub.org [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, a heterocyclic compound of interest in pharmaceutical research. Given its role as a key building block in medicinal chemistry for developing novel therapeutics, particularly for neurological disorders and cancers, understanding its solubility is paramount for successful drug development.[1] This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for its characterization.
Poor aqueous solubility is a significant hurdle in drug development, often leading to challenges in formulation and potentially compromising bioavailability.[2][3][4][5][6] While specific solubility data for this compound is not extensively published, the broader class of pyridopyridazinone derivatives is frequently characterized by limited solubility.[3][4][5][6][7] This guide, therefore, synthesizes established methodologies and insights from related compounds to provide a predictive and practical framework for researchers.
The Critical Role of Solubility in Preformulation Studies
Preformulation commences with the characterization of a drug substance's fundamental physical and chemical properties. Among these, solubility is a cornerstone. It dictates the choice of delivery systems, influences the dissolution rate, and ultimately impacts the in vivo performance of the final drug product. For a compound like this compound, which serves as a scaffold for more complex molecules, an early and thorough understanding of its solubility profile is essential for guiding synthetic strategies and formulation development.
Key Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is crucial for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O | BLDpharm[8] |
| Molecular Weight | 226.03 g/mol | BLDpharm[8] |
| Appearance | Solid (predicted) | --- |
| Storage | Sealed in dry, room temperature | BLDpharm[8] |
Predictive Analysis of Solubility
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2][10] This technique establishes the thermodynamic solubility, representing the true saturation point of the solute in a solvent at a given temperature and pH.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the desired solvent system (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. It is advisable to take time points to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles. Pre-rinsing the filter with the saturated solution can minimize drug adsorption to the filter membrane.[10]
-
-
Analysis:
-
Prepare a series of dilutions of the filtered saturated solution.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
A standard calibration curve must be generated to ensure accurate quantification.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
-
pH: The presence of ionizable groups in the molecule can significantly impact its solubility in aqueous solutions. The pyridopyridazinone scaffold contains nitrogen atoms that can be protonated at acidic pH, potentially increasing solubility. A comprehensive pH-solubility profile is essential.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions.
-
Solvent System: The polarity and hydrogen bonding capacity of the solvent will play a major role. While aqueous solubility is often the primary focus, understanding solubility in organic and co-solvent systems is important for synthesis, purification, and the development of certain formulations.
Anticipated Solubility Profile
Based on the behavior of similar heterocyclic compounds, a hypothetical solubility profile for this compound is presented below. This table serves as a guide for experimental design.
| Solvent System | Expected Solubility Classification | Rationale |
| Water (pH 7.0) | Poorly soluble to slightly soluble | The heterocyclic structure with a bromo-substituent likely imparts low aqueous solubility. |
| 0.1 N HCl (pH ~1) | Slightly soluble to soluble | Protonation of the nitrogen atoms in the ring system may increase solubility. |
| DMSO | Freely soluble | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Sparingly soluble to slightly soluble | The polarity of ethanol should allow for some degree of solubilization. |
| PEG-400 | Soluble to freely soluble | Polyethylene glycol 400 is a common excipient used to enhance the solubility of poorly soluble drugs. |
High-Throughput Solubility Screening
For rapid assessment, especially in early discovery phases, kinetic solubility methods can be employed.[10] Nephelometry, which measures light scattering from precipitated particles, is a high-throughput technique that can quickly rank compounds by their solubility.[12] While not providing the definitive thermodynamic solubility, it is a valuable tool for prioritizing compounds with more favorable properties.
Kinetic Solubility Determination Workflow
Caption: Workflow for high-throughput kinetic solubility screening.
Conclusion
A thorough characterization of the solubility of this compound is a critical, non-negotiable step in its journey from a promising chemical entity to a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles, for undertaking this essential investigation. By systematically evaluating its solubility in various relevant media and understanding the factors that influence it, researchers can make informed decisions to guide the synthetic optimization and formulation development of new medicines derived from this important scaffold.
References
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]
-
7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. (n.d.). ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). SciSpace. [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Medicinal Chemistry Letters. [Link]
-
7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. (n.d.). PubChem. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]
-
solubility experimental methods.pptx. (n.d.). Slideshare. [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PMC - NIH. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 8. 794591-77-8|this compound|BLD Pharm [bldpharm.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. bmglabtech.com [bmglabtech.com]
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-d]pyridazin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, this compound, a compound with significant potential in the development of novel therapeutics, particularly in oncology and neurology.[1] While the precise mechanism of action for this specific molecule is not yet fully elucidated in public literature, its structural similarity to a range of known enzyme inhibitors provides a strong foundation for targeted investigation. This document serves as a comprehensive technical guide for researchers to systematically unravel its biological function. We will explore potential mechanisms based on analogous compounds, propose a rigorous, multi-faceted experimental workflow for target identification and validation, and provide insights into the interpretation of potential outcomes.
Introduction: The Prominence of the Pyrido[3,4-d]pyridazin-4-one Scaffold
The fusion of pyridine and pyridazine rings creates a heterocyclic system with rich electronic features and three-dimensional diversity, making it an attractive starting point for the design of small molecule modulators of biological processes.[2] Derivatives of the broader pyridopyrimidine and pyridazinone classes have demonstrated a wide array of pharmacological activities, including but not limited to, the inhibition of kinases, poly(ADP-ribose) polymerase (PARP), phosphodiesterases (PDEs), and cyclooxygenases (COXs).[3][4][5][6]
The subject of this guide, this compound, is a relatively understudied member of this family. Its chemical structure is available from commercial suppliers, and it is noted for its utility as a building block in the synthesis of novel drug candidates.[1][7] The presence of the bromine atom offers a potential site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Given the established precedent of the core scaffold, it is highly probable that this compound exerts its biological effects through the inhibition of one or more key cellular enzymes.
Postulated Mechanisms of Action: An Evidence-Based Approach
Based on the known biological activities of structurally related compounds, we can hypothesize several likely mechanisms of action for this compound.
Kinase Inhibition
A significant number of compounds with a pyridopyrimidine or related heterocyclic core are potent kinase inhibitors.[8][9] These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.
-
Supporting Evidence:
-
Monopolar Spindle Kinase 1 (MPS1): Pyrido[3,4-d]pyrimidine derivatives have been successfully developed as potent and selective inhibitors of MPS1, a key regulator of the spindle assembly checkpoint in mitosis.[4]
-
Bruton's Tyrosine Kinase (BTK): Pyrazolo[3,4-d]pyridazinone derivatives have been identified as irreversible inhibitors of BTK, a crucial enzyme in B-cell signaling.[10]
-
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): Pyrrolo[2,3-d]pyridazin-7-one derivatives have been shown to be potent inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[11]
-
Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as inhibitors of both wild-type and mutant forms of EGFR.[12]
-
PARP Inhibition
The phthalazinone core, which is structurally analogous to the pyridopyridazinone core, is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[13] PARP inhibitors have gained prominence in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[14][15][16]
-
Supporting Evidence:
-
The general structure of this compound shares features with known PARP inhibitors, which often contain a bicyclic aromatic system with a lactam-like structure.[13] The mechanism of these inhibitors involves mimicking the nicotinamide portion of the NAD+ substrate, thereby blocking the catalytic activity of PARP enzymes.[13]
-
A Strategic Experimental Workflow for Mechanism of Action Elucidation
The following section outlines a comprehensive, step-by-step approach to systematically investigate the mechanism of action of this compound. This workflow is designed to be self-validating, with each stage providing data to inform the next.
Phase 1: Broad Spectrum Screening and Phenotypic Analysis
The initial phase aims to cast a wide net to identify potential biological targets and observable cellular effects.
-
Kinase Panel Screening: A broad-spectrum kinase panel (e.g., >400 kinases) is the most direct way to test the kinase inhibitor hypothesis. The compound should be screened at one or two concentrations (e.g., 1 µM and 10 µM) to identify initial hits.
-
PARP Enzyme Assay: The compound should be tested for its ability to inhibit the activity of PARP-1 and PARP-2 in a biochemical assay.
-
Anti-proliferative Screening: The compound's effect on cell viability should be assessed across a panel of cancer cell lines. It is advisable to include cell lines with known dependencies on specific signaling pathways (e.g., BRCA-mutant cells for PARP inhibitor sensitivity, EGFR-addicted lung cancer cells).
-
Data Presentation: Initial Screening Results
| Assay Type | Target/Cell Line | Parameter Measured | Expected Outcome for a "Hit" |
| Kinase Panel | >400 Kinases | % Inhibition at 1 µM | >50% inhibition for specific kinases |
| PARP Assay | PARP-1, PARP-2 | IC50 | Sub-micromolar IC50 value |
| Cell Proliferation | Panel of Cancer Cell Lines | GI50 | Potent growth inhibition in specific cell lines |
-
Cell Plating: Seed cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: Solubilize the formazan product (for MTT) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
Phase 2: Target Validation and Downstream Pathway Analysis
Once initial hits are identified, the next phase focuses on confirming these targets in a cellular context and examining the impact on downstream signaling pathways.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of the compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Western Blotting: If a specific kinase is identified as a primary target, western blotting can be used to measure the phosphorylation status of its known substrates. For example, if the compound inhibits EGFR, a decrease in phosphorylated EGFR and downstream effectors like AKT and ERK would be expected.
Caption: Workflow for kinase inhibitor mechanism of action elucidation.
Phase 3: Biophysical Characterization and Selectivity Profiling
This final phase involves detailed biophysical measurements to quantify the binding affinity and a comprehensive assessment of the compound's selectivity.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the binding affinity (KD), kinetics (kon, koff), and thermodynamics of the interaction between the compound and its purified target protein.
-
Comprehensive Kinome Profiling: A more focused and quantitative kinase panel should be used to assess the selectivity of the compound against a wide range of kinases. This is crucial for predicting potential off-target effects.
Caption: Comparison of a promiscuous versus a selective kinase inhibitor.
Data Interpretation and Building the Mechanistic Model
The culmination of these experimental efforts will be a rich dataset that allows for the construction of a robust model for the mechanism of action of this compound.
-
If the compound is a potent and selective kinase inhibitor: The data should demonstrate a low nanomolar IC50 against the target kinase, confirmation of target engagement in cells, modulation of the downstream signaling pathway, and a favorable selectivity profile.
-
If the compound is a PARP inhibitor: The data should show potent inhibition of PARP-1/2 activity, selective cytotoxicity in DNA repair-deficient cell lines, and evidence of PARP trapping.
Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of its core scaffold and employing a systematic and multi-faceted experimental approach, researchers can confidently identify its primary biological target and downstream effects. The insights gained from these studies will be invaluable for the future development of this promising compound into a potential therapeutic agent. The next logical steps would involve medicinal chemistry efforts to optimize potency and selectivity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.
References
- Abd-Rabo ZS, George RF, Zaafar D, et al.
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link]
- Borrell, J.I., Teixido, J., Matallana, J.L., et al. Synthesis and Biological Activity of 7-Oxo Substituted Analogues of 5-Deaza-5,6,7,8-tetrahydrofolic Acid (5-DATHF) and 5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF). J. Med. Chem. 2001, 44, 2366–2369.
-
A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Available at: [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. Available at: [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, biological evaluation and in silico studies of novel pyrrolo[3,4-d]pyridazinone derivatives withpromising anti-inflammatory and antioxidant activity. PubMed. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed Central. Available at: [Link]
-
Effective Use of PI3K Inhibitor BKM120 and PARP Inhibitor Olaparib to Treat PIK3CA Mutant Ovarian Cancer. PubMed. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
- Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides.
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. Available at: [Link]
-
Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura. PMC - NIH. Available at: [Link]
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available at: [Link]
-
Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. Available at: [Link]
-
3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides structurally related to diazoxide and pinacidil as potassium channel openers acting on vascular smooth muscle cells: design, synthesis, and pharmacological evaluation. PubMed. Available at: [Link]
-
LDH-A inhibitors as remedies to enhance the anticancer effects of PARP inhibitors in ovarian cancer cells. PMC - NIH. Available at: [Link]
- Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prost
-
Development of Selective Pyrido[2,3- d]pyrimidin-7(8 H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. PubMed. Available at: [Link]
-
Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PMC - NIH. Available at: [Link]
-
A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity. PubMed. Available at: [Link]
- Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
-
This compound. MySkinRecipes. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, biological evaluation and in silico studies of novel pyrrolo[3,4-d]pyridazinone derivatives withpromising anti-inflammatory and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 794591-77-8|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH-A inhibitors as remedies to enhance the anticancer effects of PARP inhibitors in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one: A Technical Guide to its Biological Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Promise in Oncology
In the landscape of modern medicinal chemistry, the identification of novel heterocyclic scaffolds with potent and selective biological activity is a cornerstone of drug discovery. The pyridopyridazinone core, a notable isostere of the phthalazinone nucleus found in the landmark PARP inhibitor Olaparib, has emerged as a scaffold of significant interest. This guide focuses on a specific derivative, 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one , providing an in-depth exploration of its putative primary biological target, the underlying mechanism of action, and the experimental methodologies required for its characterization. While direct experimental data for this exact molecule is nascent in publicly accessible literature, a wealth of evidence from closely related analogs strongly implicates its function as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.
Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP)
The pyridopyridazinone scaffold has been extensively investigated as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] This enzyme is a key player in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The structural design of pyridopyridazinone derivatives often leverages their ability to mimic the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the catalytic activity of PARP-1.[4]
Mechanism of Action: Inducing Synthetic Lethality
The therapeutic rationale for PARP inhibition is rooted in the concept of "synthetic lethality". In healthy cells, double-strand DNA breaks (DSBs) are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. When single-strand breaks occur, PARP-1 orchestrates their repair. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on PARP-1-mediated repair of SSBs to prevent their conversion into cytotoxic DSBs during DNA replication.
Inhibition of PARP-1 in these HR-deficient cancer cells leads to an accumulation of unrepaired SSBs, which subsequently collapse replication forks and generate DSBs.[5] Without a functional HR pathway to repair these DSBs, the cancer cells are forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), leading to genomic instability and ultimately, apoptosis.[5] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the hallmark of synthetic lethality and the foundation of PARP inhibitor efficacy in BRCA-mutant cancers.[6]
A further refinement of the mechanism suggests that some PARP inhibitors also "trap" the PARP enzyme on the DNA at the site of the break.[5] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the anti-tumor effect.
III. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions. Also prepare dilutions of the control inhibitor (Olaparib).
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of PARP-1 enzyme and the fluorescent probe in the assay buffer at the concentrations recommended by the supplier.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted test compound, control inhibitor, or DMSO (for "no inhibition" and "no enzyme" controls) to the wells of the 384-well plate.
-
Add 5 µL of the diluted PARP-1 enzyme to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
-
-
First Incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow the test compound to bind to the PARP-1 enzyme.
-
Probe Addition: Add 2.5 µL of the diluted fluorescent probe to all wells.
-
Second Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization of the plate using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission).
IV. Data Analysis and Interpretation:
-
The fluorescence polarization (FP) values will be high when the fluorescent probe is bound to the large PARP-1 enzyme and low when it is displaced by the test compound and tumbles freely in solution.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. A low nanomolar IC50 value would confirm this compound as a potent PARP-1 inhibitor.
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a putative PARP-1 inhibitor. Its core scaffold is a validated pharmacophore for this target class, and the mechanism of synthetic lethality provides a powerful rationale for its development as an anticancer agent, particularly for tumors with deficiencies in the homologous recombination DNA repair pathway.
Further research should focus on obtaining direct experimental validation of its PARP-1 inhibitory activity and selectivity against other PARP family members. Subsequent studies should include cell-based assays to confirm its ability to induce apoptosis in BRCA-mutant cancer cell lines, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant xenograft models. The exploration of this compound and its derivatives holds considerable promise for the expansion of the therapeutic arsenal targeting the DNA damage response in oncology.
References
Sources
- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs [mdpi.com]
- 5. Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one: A Detailed Guide to Starting Materials and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, a heterocyclic scaffold of interest in medicinal chemistry. This guide details the selection of appropriate starting materials, outlines a plausible and scientifically sound synthetic pathway, and provides detailed experimental protocols. The information herein is curated for researchers in organic synthesis and drug development, emphasizing the rationale behind methodological choices and ensuring scientific integrity.
Introduction
The pyrido[3,4-d]pyridazin-4-one ring system is a nitrogen-containing heterocycle that has garnered attention in the field of medicinal chemistry due to its structural similarity to other biologically active fused pyridazine systems. The introduction of a bromine atom at the 7-position offers a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on a logical and accessible synthetic route to this compound, commencing from readily available precursors.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests that the pyridazinone ring can be constructed via the condensation of a hydrazine derivative with a suitably functionalized pyridine precursor. Specifically, a 1,4-dicarbonyl equivalent on the pyridine ring at positions 3 and 4 is required. This leads back to a key intermediate, 5-bromo-3,4-pyridinedicarboxylic acid (2) or a derivative thereof. This intermediate, in turn, can be envisioned to be synthesized from a more readily available starting material, 5-bromonicotinic acid (3). This overall strategy is depicted in the following workflow diagram.
Figure 1: Retrosynthetic analysis of this compound.
Starting Materials and Key Intermediates
The selection of appropriate starting materials is paramount for a successful and efficient synthesis. This section details the key starting materials and intermediates, their commercial availability, and methods for their preparation.
| Compound | Role | Commercial Availability | Preparation Method |
| Nicotinic acid | Primary Starting Material | Widely available | - |
| 5-Bromonicotinic acid | Key Intermediate | Commercially available | Bromination of nicotinic acid |
| Hydrazine hydrate | Reagent for Cyclization | Widely available | - |
| Strong, non-nucleophilic bases (e.g., LDA, s-BuLi) | Reagents for ortho-metalation | Commercially available | - |
| Electrophiles for C4-functionalization (e.g., CO2, DMF) | Reagents for introducing the second carbonyl group | Widely available | - |
Table 1: Key Starting Materials and Reagents.
Detailed Synthetic Protocols
This section provides step-by-step protocols for the synthesis of the target molecule, starting from nicotinic acid.
Part 1: Synthesis of 5-Bromonicotinic Acid (3)
The initial step involves the bromination of nicotinic acid. This is a well-established procedure.[1][2]
Protocol 1: Bromination of Nicotinic Acid
Reagents and Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Powdered iron (Fe) (catalyst)
-
4N Sodium hydroxide (NaOH) solution
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid and a catalytic amount of powdered iron is suspended in thionyl chloride.
-
The mixture is heated, and bromine is added dropwise.
-
After the addition is complete, the reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The excess thionyl chloride and bromine are carefully removed by distillation.
-
The residue is cooled in an ice bath and cautiously quenched with water.
-
The pH of the solution is adjusted to approximately 3 with a 4N sodium hydroxide solution to precipitate the product.
-
The crude 5-bromonicotinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.
Part 2: ortho-Functionalization of 5-Bromonicotinic Acid
This is a critical and challenging step. A promising strategy is the use of directed ortho-metalation (DoM).[3][4][5] The carboxylate group of 5-bromonicotinic acid can act as a directed metalation group (DMG) to facilitate deprotonation at the C4 position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium. The resulting ortho-lithiated species can then be trapped with an appropriate electrophile to introduce the second carbonyl functionality.
Conceptual Protocol 2: Directed ortho-Carboxylation of 5-Bromonicotinic Acid
Reagents and Materials:
-
5-Bromonicotinic acid
-
A strong, non-nucleophilic base (e.g., LDA or s-BuLi in THF)
-
Dry tetrahydrofuran (THF)
-
Carbon dioxide (CO₂, solid or gas)
-
Anhydrous reaction vessel with an inert atmosphere (e.g., Schlenk line)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of 5-bromonicotinic acid in dry THF under an inert atmosphere at low temperature (e.g., -78 °C), a solution of a strong, non-nucleophilic base (e.g., 2-3 equivalents of LDA) is added dropwise. The base deprotonates both the carboxylic acid and the C4 position.
-
The reaction mixture is stirred at low temperature for a defined period to ensure complete metalation.
-
An excess of solid carbon dioxide (dry ice) is then added to the reaction mixture, or CO₂ gas is bubbled through the solution.
-
The reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is acidified to precipitate the crude 5-bromo-3,4-pyridinedicarboxylic acid.
-
The product can be purified by recrystallization.
Note: This is a conceptual protocol, and the specific reaction conditions (base, temperature, reaction time) would need to be optimized. An alternative electrophile, such as N,N-dimethylformamide (DMF), could be used to introduce a formyl group at the C4 position, which could then be oxidized to a carboxylic acid.
Part 3: Cyclization to form this compound (1)
The final step involves the cyclization of the 5-bromo-3,4-pyridinedicarboxylic acid derivative with hydrazine. The dicarboxylic acid can first be converted to its anhydride for a more facile reaction.
Protocol 3: Cyclization with Hydrazine
Reagents and Materials:
-
5-bromo-3,4-pyridinedicarboxylic acid (or its anhydride)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
A high-boiling solvent (e.g., ethanol, acetic acid, or n-butanol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
A mixture of 5-bromo-3,4-pyridinedicarboxylic acid (or its anhydride) and hydrazine hydrate in a suitable high-boiling solvent is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude this compound can be washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization if necessary.
Alternative Synthetic Strategies
While the route described above is a logical approach, other synthetic strategies could also be considered. For instance, starting from a pre-functionalized pyridine ring that already contains groups at the 3 and 4 positions, followed by bromination at a later stage, might be a viable alternative. However, the regioselectivity of such a bromination would need to be carefully controlled.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
Thionyl chloride and Bromine: These are corrosive and toxic. Handle with extreme care.
-
Strong Bases (LDA, s-BuLi): These are pyrophoric and react violently with water. Handle under an inert atmosphere.
-
Hydrazine: This is a toxic and potentially explosive compound. Handle with caution.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound is a multi-step process that requires careful planning and execution. The key challenges lie in the selective functionalization of the pyridine ring. The proposed synthetic route, starting from nicotinic acid and proceeding through 5-bromonicotinic acid, offers a logical and feasible pathway. The critical step of ortho-functionalization via directed metalation, while conceptually sound, may require optimization. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable heterocyclic building block.
References
- Atkinson, C.M., and Biddle, B.N. (1966). Triazaphenanthrenes. Part VI. Further observations on the Widman-Stoermer and Borsche reactions. J. Chem. Soc. C, 2053–2060.
- Bundy, G.L. (2002). Heterocycle Carboxamides as Antiviral Agents (WO 02/04444)
- Process for preparing 5-bromonicotinic acid. RU2039046C1.
- Safe Synthesis of 4,7-Dibromo[3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). Molecules, 23(10), 2629.
- Directed ortho metal
- Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening. Il Farmaco, 54(10), 658-666.
- Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University.
- Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1934.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- 5-Bromonicotinic Acid. Tokyo Chemical Industry Co., Ltd.
- Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. Molecules, 25(23), 5723.
- 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis. ChemicalBook.
- 07- DIRECTED ORTHO METAL
- Process for preparing 5-bromonicotinic acid. RU2070193C1.
- ortho metalation. Andrew G. Myers Research Group, Harvard University.
- Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one and 3-alkyl-2-bromo-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one and their selective elabor
- 5-Bromonicotinic acid. ChemicalBook.
- Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6858-6862.
- Pyrido[2,3-d]pyrimidin-7(8H)
Sources
- 1. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 2. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
The Strategic Application of Bromo-Pyridopyridazinones in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The pyridopyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide delves into the specific and strategic applications of bromo-pyridopyridazinones, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, therapeutic potential, and practical implementation in drug discovery programs. The introduction of a bromine atom onto the pyridopyridazinone core is not a trivial modification; it is a deliberate tactic to enhance potency, modulate selectivity, and provide a versatile handle for further chemical elaboration. This document will elucidate the rationale behind these applications and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Bromo-Pyridopyridazinone Scaffold: A Gateway to Potent Kinase Inhibition
The pyridopyridazinone nucleus is a bioisostere of purine, enabling it to effectively compete with ATP for the binding sites of numerous kinases. These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The strategic placement of a bromine atom can significantly enhance the inhibitory activity of these compounds. This is often attributed to the bromine's ability to form favorable halogen bonds with backbone carbonyls in the kinase hinge region, a key interaction for potent and selective inhibition. Furthermore, the bromo-substituent can serve as a synthetic linchpin for introducing further complexity and optimizing drug-like properties through cross-coupling reactions.
Application in Oncology: Targeting FER Tyrosine Kinase
A compelling example of the utility of bromo-pyridopyridazinones is in the development of inhibitors for FER tyrosine kinase. FER is a non-receptor tyrosine kinase implicated in cell migration, adhesion, and proliferation.[1] Its overexpression is associated with poor prognosis in several cancers, making it an attractive therapeutic target.[1] The discovery of potent pyrido-pyridazinone inhibitors of FER, where bromination at the 8-position was found to enhance biochemical activity, underscores the strategic importance of this halogenation.[1]
Caption: Simplified signaling pathway of FER tyrosine kinase in promoting cell migration.
The following protocol is adapted from the synthetic scheme for a potent FER kinase inhibitor.[1] This multi-step synthesis culminates in a key 8-bromo-pyridopyridazinone intermediate, which serves as a platform for further diversification.
Experimental Workflow for Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridopyridazinone Synthesis
Welcome to the technical support center for the synthesis of pyridopyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyridopyridazinones are key pharmacophores in numerous therapeutic areas, and their efficient synthesis is critical for advancing research and development.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and optimization strategies encountered during synthesis.
Frequently Asked Questions (FAQs) on Reaction Optimization
Q1: What are the most common starting materials and general strategies for synthesizing the pyridopyridazinone core?
The synthesis of the pyridopyridazinone ring system typically involves the condensation and cyclization of a pyridine precursor containing suitably positioned functional groups with a hydrazine derivative. The most prevalent strategies include:
-
Cyclization of Acyl Pyridine Derivatives: A common and effective method involves the reaction of a pyridine derivative bearing an acyl group (like an acetyl or ester) ortho to a leaving group or another reactive site, with hydrazine. For instance, a 4-acetyl-3-aminopyridine can undergo a diazotisation/cyclization sequence, known as a Borsche reaction, to form the pyridopyridazinone ring.[2]
-
Condensation of Pyridine Dicarboxylic Acids or Esters: The reaction of a pyridine-dicarboxylic acid, its anhydride, or diester with hydrazine hydrate is a direct approach to forming the pyridazinone ring fused to the pyridine core. The choice of solvent (e.g., ethanol, acetic acid) and temperature is critical for driving the reaction to completion.
-
Intramolecular Cyclization of Hydrazones: Another strategy involves forming a hydrazone from a pyridine derivative, which is then cyclized under acidic or thermal conditions. For example, a hydrazone formed from 2-chloro-3-aminopyridine and an acetoacetate derivative can be cyclized using polyphosphoric acid, though yields can sometimes be low.[2]
-
Multi-step Synthesis for Complex Derivatives: For highly substituted or complex pyridopyridazinones, a multi-step approach is often necessary. This can involve building the pyridine ring first, followed by sequential functionalization and then cyclization to form the pyridazinone moiety.[3][4]
Q2: How do I choose the optimal solvent and temperature for the cyclization reaction with hydrazine?
The choice of solvent and temperature is critical for reaction rate, yield, and purity. There is no single "best" condition; it must be optimized for your specific substrate.
-
Solvent Selection:
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are most common. Ethanol is a good general-purpose solvent that facilitates the dissolution of many starting materials and is relatively easy to remove.[1] Acetic acid can act as both a solvent and an acid catalyst, which can be beneficial for dehydration and ring-closure steps, but may lead to side reactions if other acid-sensitive groups are present.
-
Aprotic Polar Solvents (e.g., DMF, NMP, Dioxane): These are used for less reactive substrates that require higher temperatures. N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane are often employed for challenging sequential SNAr reactions followed by cyclization, sometimes under microwave irradiation to accelerate the reaction.[4][5]
-
-
Temperature Optimization:
-
Initial Trials: Start with refluxing ethanol (approx. 78°C) or heating at 80-100°C in a higher-boiling solvent.[5]
-
Monitoring Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the formation of the product. If the reaction is sluggish, a gradual increase in temperature or switching to a higher-boiling solvent may be necessary.
-
Caution: Excessively high temperatures can lead to decomposition or the formation of unwanted side products. If you observe the formation of multiple new spots on your TLC plate, the temperature may be too high.
-
Q3: My target pyridopyridazinone has poor solubility. Can I address this during the synthesis?
Poor solubility is a significant challenge, often impacting not only purification but also downstream applications like biological screening and formulation.[5][6] While solubility is an intrinsic property of the final molecule, synthetic strategy can play a role.
-
Introduce Solubilizing Groups: During the design phase, consider incorporating polar or ionizable functional groups if compatible with the desired biological activity. For example, derivatization at an open position on the scaffold (such as the C-5 position mentioned in recent literature) can be used to introduce groups that improve physical properties.[5][7]
-
Protecting Groups: In some cases, a protecting group can transiently improve the solubility of an intermediate, facilitating its reaction and purification, before being removed in the final step.
-
Salt Formation: If your final compound has a basic nitrogen (e.g., an amino substituent), converting it to a salt (e.g., hydrochloride or mesylate) during workup and purification can dramatically improve its solubility in polar solvents.
Troubleshooting Guide for Common Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
A low yield is one of the most common experimental hurdles. A systematic approach is required to diagnose the cause.
-
Inactive Reagents: Hydrazine hydrate can degrade over time. Similarly, strong bases like LDA or organometallics (e.g., MeLi) are highly sensitive to air and moisture.[3][5] The purity of starting materials, especially complex pyridine precursors, is paramount.
-
Sub-optimal Reaction Conditions: The reaction may be too slow at the chosen temperature, or the solvent may not be appropriate for your specific substrates. Some cyclizations require acidic or basic catalysis to proceed efficiently.[2][8]
-
Incomplete Reaction: The reaction may not have been allowed to run long enough. Reaction times can vary from a few hours to overnight.
-
Product Degradation: The desired product might be unstable under the reaction conditions (e.g., prolonged heating, strongly acidic or basic media).
-
Side Reactions: Competing reactions, such as polymerization of starting materials or the formation of stable, non-cyclized intermediates, can consume reagents.[2]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Synthesis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
Welcome to the technical support center for the synthesis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one (CAS 794591-77-8)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a strategic framework for troubleshooting and optimizing your synthesis to achieve higher yields and purity. We will delve into the mechanistic reasoning behind common pitfalls and their solutions.
Introduction to the Synthetic Challenge
The synthesis of pyridazinone scaffolds is a cornerstone in medicinal chemistry due to their diverse biological activities.[2][3] However, the introduction of a bromine atom and the specific isomeric arrangement of the pyrido[3,4-d]pyridazin-4-one core can present unique challenges. Low yields are a frequently encountered issue in related heterocyclic syntheses. This guide will address the most common problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Probable Synthetic Pathway
While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a logical and commonly employed synthetic route for pyridazinones involves the cyclization of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[4][5] The most probable synthetic pathway initiates from a substituted pyridine derivative, as outlined below.
Caption: Probable synthetic workflow for this compound.
Troubleshooting Guide & FAQs
Part 1: Synthesis of the Key Intermediate (4-Bromo-3-pyridinecarbohydrazide)
Question 1: My initial oxidation of 4-bromo-3-methylpyridine to 4-bromo-3-pyridinecarboxylic acid is low-yielding. What are the likely causes and solutions?
Answer: Low yields in the oxidation of methylpyridines are often due to incomplete reaction or over-oxidation, leading to ring opening. The electron-withdrawing nature of the bromine atom can also deactivate the ring, making oxidation more challenging.
-
Causality: The choice of oxidant is critical. Permanganate (KMnO₄) is a strong, common oxidant, but harsh conditions can lead to degradation. Milder oxidants or alternative strategies may be necessary.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions with KMnO₄:
-
Temperature Control: Maintain the reaction temperature strictly, usually between 80-100°C. Overheating can cause decomposition.
-
Stoichiometry: Use a carefully controlled excess of KMnO₄ (typically 2-3 equivalents). Add it portion-wise to manage the exotherm.
-
pH Control: The reaction is often performed under basic conditions. Ensure sufficient base (e.g., NaOH or Na₂CO₃) is present.
-
-
Alternative Oxidation Methods:
-
Selenium Dioxide (SeO₂): This reagent can selectively oxidize the methyl group to an aldehyde, which can then be further oxidized to the carboxylic acid using a milder oxidant like sodium chlorite (NaClO₂).
-
Nitric Acid (HNO₃): While effective, this can be hazardous and may lead to nitration byproducts. Use with caution and under well-controlled conditions.
-
-
Purification: The product is an amino acid and may be amphoteric. Careful pH adjustment during workup is crucial for precipitation and isolation.
-
Question 2: I am having difficulty with the hydrazinolysis of ethyl 4-bromo-3-pyridinecarboxylate to form the hydrazide. The reaction is sluggish and I see unreacted starting material.
Answer: Incomplete hydrazinolysis is a common issue, often related to the reactivity of the ester and the reaction conditions.
-
Causality: The ester may not be sufficiently electrophilic, or the reaction may not have reached equilibrium. The quality of the hydrazine hydrate is also important.
-
Troubleshooting Steps:
-
Reaction Conditions:
-
Solvent: Ethanol is a common solvent. Ensure it is anhydrous if possible.
-
Temperature: Refluxing is typically required. Ensure you are reaching and maintaining the reflux temperature of your solvent.
-
Reaction Time: These reactions can be slow. Monitor by TLC until the starting material is consumed. It may require extended reflux (12-24 hours).
-
-
Reagent Quality:
-
Hydrazine Hydrate: Use a fresh bottle of hydrazine hydrate. It can absorb water and CO₂ from the atmosphere, reducing its reactivity.
-
-
Catalysis:
-
While not always necessary, a catalytic amount of acid (e.g., a drop of acetic acid) can sometimes promote the reaction, although this is less common for hydrazinolysis.
-
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Ethanol or n-Butanol | Higher boiling point of n-butanol can increase reaction rate. |
| Temperature | Reflux | To provide sufficient activation energy. |
| Hydrazine Hydrate | 2-5 equivalents, fresh | Drives the equilibrium towards the product. |
| Reaction Time | 12-24 hours (TLC monitored) | To ensure complete conversion. |
Table 1: Recommended Conditions for Hydrazinolysis.
Part 2: Cyclization to this compound
Question 3: My cyclization of 4-bromo-3-pyridinecarbohydrazide is giving a low yield of the desired pyridazinone. What are the possible side reactions and how can I avoid them?
Answer: The cyclization step is critical and often where yield is lost. The formation of dimers or other side products, as well as incomplete cyclization, are the primary culprits.
-
Causality: The cyclization requires the formation of a new N-N bond and subsequent dehydration. The reaction conditions must favor this intramolecular process over intermolecular reactions.
-
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for the cyclization step.
-
Detailed Protocol for Cyclization:
-
Thermal Cyclization:
-
In a high-boiling solvent such as diphenyl ether or Dowtherm A, heat the 4-bromo-3-pyridinecarbohydrazide to 200-250°C.
-
The reaction should be monitored by TLC.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
-
Acid-Catalyzed Cyclization:
-
Polyphosphoric acid (PPA) can be an effective medium for this type of cyclization at temperatures around 150-180°C.
-
The reaction mixture is typically poured onto ice water to precipitate the product.
-
-
Question 4: The purification of the final product is challenging. It seems to be poorly soluble.
Answer: Poor solubility is a common characteristic of planar, heterocyclic molecules like pyridazinones, which can make purification by standard column chromatography difficult.[6]
-
Causality: Strong intermolecular forces (e.g., hydrogen bonding, pi-stacking) lead to high lattice energy and low solubility in common organic solvents.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method.
-
Solvent Screening: Test a range of high-boiling polar aprotic solvents such as DMF, DMAc, or DMSO.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If the product is still too soluble, a less polar anti-solvent can be carefully added to induce crystallization.
-
-
Trituration:
-
Stirring the crude solid in a solvent in which it is sparingly soluble (e.g., hot ethanol, ethyl acetate) can wash away more soluble impurities.
-
-
Specialized Chromatography:
-
If chromatography is necessary, consider using a more polar mobile phase, possibly with additives like acetic acid or formic acid to improve solubility. Reverse-phase chromatography might also be an option.
-
-
Summary of Key Recommendations
| Stage | Common Issue | Key Recommendation | Rationale |
| Precursor Synthesis | Low yield in oxidation | Control temperature and stoichiometry carefully. | Prevents over-oxidation and degradation. |
| Incomplete hydrazinolysis | Use excess fresh hydrazine hydrate and ensure sufficient reflux time. | Drives the reaction to completion. | |
| Cyclization | Low yield, side products | Consider high-boiling solvents or acid catalysis (PPA). | Favors intramolecular cyclization and dehydration. |
| Purification | Poor solubility | Utilize recrystallization from high-boiling polar solvents (DMF, DMSO). | Overcomes high lattice energy for effective purification. |
Table 2: Summary of Troubleshooting Strategies.
This guide provides a structured approach to overcoming the common challenges in the synthesis of this compound. By understanding the chemical principles behind each step and systematically troubleshooting, you can significantly improve your yield and the purity of your final product.
References
- Desai, N. C., et al. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 6(8), 3173-3186.
- El-Gendy, A. A., et al. (2018). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 10(4), 134-155.
- Gomaa, M. A. M. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125.
- Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(8), 1029-1052.
- Katritzky, A. R., et al. (2004).
- Patel, K., et al. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Taherpour, A. A., et al. (2007). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 19(3), 1733.
- Zolfigol, M. A., et al. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(1), 1-20.
-
Zhuravlev, S. V., & Fomenko, V. V. (2018). Safe Synthesis of 4,7-Dibromo[7][8][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2605.
Sources
- 1. 794591-77-8|this compound|BLD Pharm [bldpharm.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sarpublication.com [sarpublication.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with bromo-pyridopyridazinone compounds in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bromo-pyridopyridazinone compounds. This guide is designed to provide you, as a fellow scientist, with practical, field-proven insights into the stability challenges associated with this important class of molecules. Bromo-pyridopyridazinone derivatives are a versatile scaffold in medicinal chemistry, showing promise in the development of treatments for a range of diseases, including cancer and cardiovascular conditions.[1][2][3] However, their utility in experimental and developmental settings can be hampered by stability issues in solution.
This resource, structured in a responsive question-and-answer format, offers troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and resolve these challenges. Our goal is to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of bromo-pyridopyridazinone compounds in solution?
A1: The stability of these compounds in a dissolved state is not absolute and is critically influenced by a combination of chemical and physical factors.[4] The primary drivers of degradation include:
-
pH: The hydrogen ion concentration of your solution is one of the most significant factors. Both acidic and basic conditions can catalyze the hydrolysis of the pyridazinone ring or other susceptible functional groups, leading to compound degradation.[5]
-
Solvent Composition: While organic solvents like DMSO are excellent for initial solubilization, the introduction of aqueous buffers can lead to precipitation or degradation. The properties of the solvent system, including polarity and the presence of water, are critical.
-
Light Exposure (Photostability): Many heterocyclic compounds are susceptible to photodegradation. Exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions, altering the compound's structure and activity.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[4] Conversely, repeated freeze-thaw cycles can also compromise compound stability and solubility.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the molecule.[4]
Q2: What is the best practice for preparing and storing a high-concentration stock solution?
A2: Proper preparation and storage of your primary stock solution are fundamental to obtaining reliable experimental data.
-
Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solutions. Pyridazinone derivatives generally exhibit high solubility in DMSO, which minimizes the amount of organic solvent needed.[8][9][10] This is crucial as high concentrations of DMSO can be toxic to cells and may interfere with certain assays.
-
Preparation: Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can initiate hydrolysis even at low levels. Prepare the stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume added to your final assay, thereby keeping the final DMSO concentration low (typically <0.5%).
-
Storage:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Light: Protect the solution from light at all times by using amber vials or by wrapping the vial in aluminum foil.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound and affect its solubility.
-
Q3: How should I handle working solutions for my experiments?
A3: Working solutions are typically dilutions of your main stock in an aqueous buffer or cell culture medium. These solutions are significantly more prone to instability.
-
Preparation: Prepare working solutions fresh for each experiment immediately before use.
-
Final Solvent Concentration: When diluting the DMSO stock into an aqueous medium, ensure the final concentration of DMSO is low and consistent across all experiments to avoid artifacts.
-
pH and Buffering: Use a well-buffered aqueous system within a pH range that you have determined to be optimal for your compound's stability (see Troubleshooting Guide).
-
Avoid Storage: Do not store aqueous working solutions for extended periods, even at 4°C, unless you have explicitly validated their stability under those conditions.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you may encounter during your experiments. For each issue, we explore the probable causes and provide actionable solutions.
Issue 1: My compound is precipitating out of my aqueous assay buffer.
-
Probable Cause:
-
Poor Aqueous Solubility: Bromo-pyridopyridazinone compounds are often highly lipophilic and have low intrinsic solubility in water.[11]
-
Solvent-Shifting: The compound was soluble in the high-concentration DMSO stock but crashes out when diluted into the aqueous buffer where DMSO is no longer the primary solvent. This is a common phenomenon for poorly soluble drugs.[12]
-
Incorrect pH: The pH of the buffer may be at a point where the compound is least soluble.
-
-
Recommended Solution:
-
Verify Final Concentration: Ensure the final concentration of your compound in the aqueous buffer does not exceed its maximum solubility. You may need to perform a solubility assessment.
-
Optimize Co-solvent Concentration: If permissible in your assay, you can slightly increase the final DMSO concentration or experiment with other co-solvents. However, always run a vehicle control to check for solvent effects.
-
pH Adjustment: Systematically test the solubility of your compound in buffers of different pH values to identify a range where it remains in solution.
-
Use of Excipients: For formulation development, consider using solubilizing excipients like cyclodextrins, which can form inclusion complexes to enhance aqueous solubility and stability.[13][14]
-
Issue 2: HPLC/LC-MS analysis shows a decrease in the parent compound peak over a short time in my aqueous buffer, but I don't see any precipitate.
-
Probable Cause:
-
Chemical Degradation: This is a classic sign of chemical instability. The compound is degrading into one or more new entities that may or may not be chromatographically resolved from the parent peak. Hydrolysis is a common degradation pathway for pyridazinone rings, especially at non-neutral pH.[5]
-
Adsorption: The compound may be adsorbing to the surface of your container (e.g., plastic tubes or plates).
-
-
Recommended Solution:
-
Perform a pH Stability Study: This is a critical experiment. Incubate your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) for a set period and analyze the remaining parent compound concentration by HPLC or LC-MS. This will identify the optimal pH range for your experiments. (See Protocol 1 ).
-
Use Buffered Solutions: Always use a buffer in your aqueous solutions to maintain a stable pH. Unbuffered solutions can experience pH shifts that accelerate degradation.[13]
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis or endpoint measurement.
-
Container Material: Test for adsorption by comparing stability in different types of containers (e.g., polypropylene vs. glass vs. low-adhesion plastics).
-
Issue 3: My experimental results are highly variable, especially when comparing data generated on different days.
-
Probable Cause:
-
Photodegradation: Inconsistent exposure to ambient light between experiments can lead to varying levels of compound degradation, causing significant variability in results.
-
Temperature Fluctuations: Leaving working solutions at room temperature for different lengths of time can cause temperature-dependent degradation.
-
Stock Solution Degradation: Repeatedly using an old stock solution that has undergone multiple freeze-thaw cycles or was stored improperly can lead to inconsistent starting concentrations.
-
-
Recommended Solution:
-
Implement Strict Light Protection: Conduct all experimental steps involving the compound under subdued light. Use amber tubes and cover plates with foil. This is a critical, often overlooked, source of error.
-
Standardize Procedures: Ensure that working solutions are prepared fresh for every experiment and are used immediately. Do not use leftover solutions from a previous day.
-
Use Fresh Aliquots: Always thaw a fresh aliquot of your high-concentration stock solution for each experiment. Discard any unused portion of the thawed aliquot.
-
Run Controls: Include a reference standard or positive control in your assays to monitor for variability in assay performance that might be independent of your compound's stability.
-
Issue 4: I see new peaks appearing in the chromatogram of my aged sample solution.
-
Probable Cause:
-
Formation of Degradation Products: This is direct evidence of compound instability. The new peaks correspond to the chemical entities formed as your parent compound degrades.
-
-
Recommended Solution:
-
Confirm Instability: This observation confirms that your compound is unstable under the tested conditions. You must now take steps to mitigate this instability as described in the previous points.
-
Characterize Degradants (Optional): For drug development purposes, it may be necessary to identify the structure of these degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR. This can provide valuable insight into the degradation pathway.
-
Implement a Stability-Indicating Method: Ensure your analytical method, typically HPLC, can separate the parent peak from all major degradation peaks. This is essential for accurately quantifying the loss of the parent compound.[15][16]
-
Visual Workflows and Diagrams
To assist in your decision-making process, the following diagrams illustrate key workflows and concepts.
Caption: Troubleshooting Decision Tree for Stability Issues.
Caption: Key Factors Influencing Compound Stability in Solution.
Experimental Protocols
Protocol 1: HPLC-Based Assay for Chemical Stability Assessment in Aqueous Buffers
Objective: To determine the rate of degradation of a bromo-pyridopyridazinone compound at different pH values and temperatures.
Materials:
-
Bromo-pyridopyridazinone compound
-
Anhydrous DMSO
-
A series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
Temperature-controlled incubator or water bath
-
Amber HPLC vials
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Solution Preparation:
-
For each pH condition to be tested, dilute the DMSO stock solution into the respective aqueous buffer to a final concentration of 100 µM. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Vortex gently to mix.
-
-
Timepoint Zero (t=0): Immediately after preparation, take an aliquot from each working solution. Quench the reaction by diluting it 1:1 with a suitable organic solvent (e.g., acetonitrile or methanol) to stop further degradation. Transfer to an amber HPLC vial. This is your t=0 sample.
-
Incubation:
-
Place the remaining working solutions in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Ensure all solutions are protected from light.
-
-
Subsequent Timepoints:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Quench each aliquot immediately as described in Step 3 and transfer to an amber HPLC vial.
-
-
HPLC Analysis:
-
Analyze all samples (t=0 and subsequent timepoints) using a validated, stability-indicating HPLC method.
-
Record the peak area of the parent compound for each sample.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each timepoint relative to the t=0 sample for each pH condition.
-
Formula: % Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
Plot % Remaining versus Time for each pH value to visualize the degradation kinetics.
| pH | Time (hours) | % Compound Remaining |
| 5.0 | 0 | 100.0 |
| 4 | 98.5 | |
| 24 | 95.2 | |
| 7.4 | 0 | 100.0 |
| 4 | 92.1 | |
| 24 | 75.6 | |
| 9.0 | 0 | 100.0 |
| 4 | 65.3 | |
| 24 | 20.1 | |
| Caption: Example data table from a pH stability study. |
Protocol 2: Photostability Assessment in Solution (ICH Q1B Guideline Concept)
Objective: To evaluate the degradation of a bromo-pyridopyridazinone compound in solution upon exposure to a standardized light source.
Materials:
-
Compound stock solution in DMSO.
-
Chosen solvent/buffer for the test (one in which the compound is chemically stable).
-
Photostability chamber equipped with a light source that meets ICH Q1B guideline specifications (e.g., a combination of cool white fluorescent and near-UV lamps).[6][7]
-
Calibrated radiometer/lux meter.
-
Clear and amber vials (or clear vials wrapped in aluminum foil for dark controls).
-
HPLC system.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound in the chosen solvent at a known concentration.
-
Dispense the solution into two sets of clear vials (for light exposure) and one set of light-protected vials (dark control).
-
-
Dark Control: Place the dark control samples alongside the test samples in the photostability chamber. This allows you to distinguish between photodegradation and thermal degradation.
-
Light Exposure:
-
Expose the test samples to a controlled light source. According to ICH guidelines, the overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours/square meter.[7]
-
-
Sampling:
-
At appropriate time intervals, withdraw samples from the light-exposed set and the dark control set.
-
-
Analysis:
-
Analyze all samples by HPLC to determine the concentration of the parent compound.
-
Visually inspect for any changes in color or clarity.
-
Data Analysis:
-
Compare the concentration of the compound in the light-exposed samples to both the initial concentration and the concentration in the dark control samples at each timepoint.
-
A significant loss of compound in the light-exposed samples compared to the dark controls indicates photodegradation.
References
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field.Scientific Research Publishing (SCIRP).
- Factors affecting the stability of drugs and drug metabolites in biological matrices.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency (EMA).
- Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + W
- Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
- Are pyridazines privileged structures?
- Strategies for Resolving Stability Issues in Drug Formul
- Cyclodextrins and Their Deriv
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- Analytical Techniques In Stability Testing.
- Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.MDPI.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sepscience.com [sepscience.com]
Technical Support Center: Managing the Solubility of Pyridopyridazinone Intermediates
Welcome to the technical support center for managing pyridopyridazinone intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility challenges with this important class of heterocyclic compounds. Pyridopyridazinones are privileged scaffolds in modern drug discovery, but their often planar and crystalline nature can lead to poor solubility, creating significant hurdles from synthesis to biological screening.[1][2]
This resource provides practical, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are pyridopyridazinone intermediates and why is their solubility a critical parameter?
Pyridopyridazinone intermediates are bicyclic heterocyclic compounds that form the core structure of many biologically active molecules, including potent enzyme inhibitors for anticancer therapy.[3][4] Their solubility is a critical physicochemical property because it directly impacts multiple stages of the drug discovery pipeline.[5] Adequate solubility is necessary for:
-
Synthesis and Purification: Ensuring complete reaction and enabling effective purification methods like recrystallization.[6]
-
Biological Screening: Achieving accurate concentration-response curves in in-vitro assays and avoiding false negatives due to compound precipitation.[5]
-
Formulation Development: The intrinsic solubility of an intermediate is a key determinant for the developability of the final active pharmaceutical ingredient (API), influencing its potential for oral bioavailability.[7][8] Poor aqueous solubility is a major cause of low and variable bioavailability.[5][9]
Q2: What primary factors influence the solubility of my pyridopyridazinone intermediate?
The solubility of these compounds is a multifactorial issue governed by both their intrinsic chemical structure and extrinsic environmental factors.
-
Molecular Structure: Key factors include molecular weight, lipophilicity (often measured as LogP), the presence and location of hydrogen bond donors and acceptors, and the overall three-dimensional shape.[1][10] For instance, introducing polar functional groups or disrupting molecular planarity can significantly enhance solubility.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid has a profound impact. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. The energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation.[11]
-
Solvent Properties: The choice of solvent is paramount. Solubility is maximized when the polarity of the solvent matches that of the solute, a principle often guided by Hansen or Hildebrand solubility parameters.[6][12]
-
Environmental Conditions: Temperature and pH are critical. Most compounds exhibit increased solubility at higher temperatures.[6] For ionizable pyridopyridazinones, solubility can be dramatically altered by adjusting the pH of the medium to favor the charged (more soluble) species.[9][13]
Q3: What are the downstream consequences of ignoring poor intermediate solubility?
Neglecting solubility issues early on can lead to significant and costly problems later in development. These include:
-
Inaccurate Biological Data: Compound precipitation in assay media can lead to underestimation of potency (e.g., inaccurate IC50 values).[5]
-
Poor Pharmacokinetics: Low aqueous solubility is a primary reason for poor absorption and low bioavailability after oral administration.[4][7]
-
Difficulties in Formulation: An API with very low solubility requires complex and expensive formulation strategies, such as creating amorphous solid dispersions or lipid-based formulations, to achieve therapeutic concentrations.[8][14][15]
-
Challenges in Scale-Up: A process that works in the lab with a specific solvent system may fail during scale-up due to safety, environmental, or cost constraints of that solvent, forcing costly redevelopment.[16]
Troubleshooting Guide
This section addresses specific experimental problems with probable causes and actionable solutions.
Problem 1: My pyridopyridazinone intermediate crashed out of the reaction mixture.
-
Probable Cause: The product of the reaction is significantly less soluble in the reaction solvent than the starting materials. This can also be caused by a change in temperature (e.g., cooling to room temperature overnight) or reaching a point of supersaturation as the product concentration increases.
-
Solution Pathway:
-
Co-Solvent Addition: Before starting the reaction, consider using a co-solvent system. For example, if the reaction is in a non-polar solvent like toluene, adding a small percentage of a more polar, miscible solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can help keep the product in solution.[17]
-
Temperature Control: If the precipitation occurs upon cooling, try to perform the subsequent workup steps at an elevated temperature (if the compound is stable). For purification, a hot filtration can be used to remove solid impurities while keeping your desired product dissolved.
-
Solvent Screening: If the issue persists, a systematic solvent screening is necessary. Use a small amount of the isolated, crude product and test its solubility in a range of common laboratory solvents (see Protocol 1 below). This will inform the choice of a better solvent for the reaction or a suitable solvent for recrystallization.
-
Problem 2: I can't achieve the target concentration for my biological assay without the compound precipitating.
-
Probable Cause: The intermediate has low intrinsic aqueous solubility at the pH of your assay buffer (e.g., pH 7.4). Many stock solutions are made in 100% DMSO, but the compound precipitates when diluted into the aqueous buffer.
-
Solution Pathway:
-
pH Modification: Pyridopyridazinone scaffolds often contain ionizable groups (basic nitrogens or acidic protons). Determine the pKa of your compound (experimentally or via software prediction). Adjusting the pH of the assay buffer away from the pI (isoelectric point) can dramatically increase solubility. For a basic compound, lowering the pH will protonate it, increasing solubility.[9][18] A pH-solubility profile is an essential experiment (see Protocol 2 ).
-
Use of Excipients:
-
Co-solvents: While minimizing organic solvents in assays is ideal, sometimes a small percentage (e.g., 1-5%) of DMSO or ethanol in the final assay medium is acceptable and sufficient to maintain solubility.[19]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
-
Kinetic vs. Thermodynamic Solubility: For initial screens, measuring kinetic solubility might be sufficient. This involves diluting a high-concentration DMSO stock into buffer and measuring the concentration before it has time to precipitate. However, be aware that the compound may crash out over the course of a longer assay incubation.
-
Problem 3: My purified intermediate is an unmanageable solid (e.g., sticky, oily, or amorphous) that is hard to weigh and re-dissolve.
-
Probable Cause: The compound has failed to crystallize properly and exists in an amorphous or semi-solid state. This can be due to residual solvent, impurities inhibiting crystal formation, or the intrinsic properties of the molecule.
-
Solution Pathway:
-
Controlled Crystallization: Do not simply remove the solvent under vacuum. A controlled crystallization is key to obtaining a free-flowing, crystalline solid. The most common method is anti-solvent crystallization (see Protocol 3 ).[20] This involves dissolving your compound in a "good" solvent and slowly adding a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid, indicating nucleation has begun.
-
Trituration: If the material is oily, try trituration. This involves repeatedly washing the oil with a solvent in which it is insoluble (but in which impurities might be soluble). This process can sometimes induce crystallization.
-
Crystal Seeding: If you have previously managed to obtain a small amount of crystalline material, adding a tiny "seed" crystal to a saturated solution can promote the growth of larger, more uniform crystals.
-
Problem 4: I am seeing high variability in my results, which I suspect is due to solubility.
-
Probable Cause: Your compound is likely existing in a supersaturated state in your experimental medium and is precipitating over time, leading to inconsistent effective concentrations. Another possibility is the formation of aggregates, which can interfere with assays.
-
Solution Pathway:
-
Equilibrium Solubility Measurement: Ensure you are working below the equilibrium (thermodynamic) solubility limit. This is determined by stirring an excess of the solid compound in the relevant buffer for an extended period (24-48 hours) and then measuring the concentration of the dissolved material.
-
Use of Crystallization Inhibitors: In formulation science, polymers are often used to maintain a supersaturated state without precipitation.[21] While less common in early discovery, adding a small amount of a polymer like PVP (polyvinylpyrrolidone) or Soluplus® to your assay medium could stabilize the solution, though potential interference with the assay must be checked.
-
Analytical Characterization: Use techniques like Dynamic Light Scattering (DLS) to check for the formation of sub-visible aggregates in your solutions.
-
Data Summary: Solubility of a Model Pyridazinone
The solubility of a drug or intermediate is highly dependent on the solvent system. The following table summarizes the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one, a representative pyridazinone derivative, in various pharmaceutical solvents at 318.2 K (45°C). This data illustrates the vast range of solubilities achievable and underscores the importance of solvent selection.[6][22]
| Solvent | Dielectric Constant | Solubility Parameter (δ/MPa¹/²) | Mole Fraction (xₑ) | Classification |
| Water | 78.5 | 47.80 | 1.26 × 10⁻⁵ | Very Slightly Soluble |
| Methanol | 32.7 | 29.30 | 5.18 × 10⁻³ | Sparingly Soluble |
| Ethanol | 24.5 | 26.50 | 8.22 × 10⁻³ | Sparingly Soluble |
| Ethyl Acetate | 6.0 | 18.20 | 8.10 × 10⁻² | Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 23.60 | 4.73 × 10⁻¹ | Freely Soluble |
| Polyethylene Glycol 400 | 12.5 | 22.10 | 4.12 × 10⁻¹ | Freely Soluble |
Data adapted from Shakeel F, et al., Molecules, 2019.[6] The data clearly shows that polar aprotic solvents like DMSO and polymers like PEG-400 are excellent solubilizing agents for this class of compounds, whereas water and simple alcohols are poor solvents.[6]
Visualizations and Workflows
Troubleshooting Workflow for Solubility Issues
This diagram provides a logical decision-making process for addressing solubility challenges during research and development.
Caption: A decision tree for troubleshooting common solubility problems.
Effect of pH on Solubility
This diagram illustrates how pH affects the ionization state and, consequently, the aqueous solubility of a hypothetical pyridopyridazinone with a basic nitrogen atom.
Caption: Impact of pH on the solubility of an ionizable compound.
Experimental Protocols
Protocol 1: Rapid Solvent Screening for a Poorly Soluble Intermediate
Objective: To quickly identify suitable solvents for reaction, purification, or analysis.
Materials:
-
Your pyridopyridazinone intermediate (approx. 20-50 mg).
-
A selection of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, DMSO, DMF).
-
Small vials (e.g., 1.5 mL glass vials) with caps.
-
Vortex mixer.
Methodology:
-
Preparation: Aliquot approximately 2-5 mg of your solid intermediate into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial for undissolved solid.
-
Titration: If the solid has not dissolved, add another 100 µL of the solvent, vortex, and observe again. Repeat this process up to a total volume of 1 mL.
-
Classification: Record the approximate volume of solvent required to fully dissolve the solid. Classify the solubility based on standard definitions (e.g., USP solubility definitions).
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
-
Analysis: Compile the results in a table. A "good" solvent for crystallization will dissolve the compound well, ideally with gentle heating. A "poor" solvent (anti-solvent) will be one in which the compound is largely insoluble.
Protocol 2: Determining a pH-Solubility Profile
Objective: To understand the relationship between pH and the aqueous solubility of an ionizable intermediate.
Materials:
-
Your intermediate.
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Shaking incubator or orbital shaker.
-
Centrifuge and/or syringe filters (0.22 µm).
-
An analytical instrument to measure concentration (e.g., HPLC-UV, UV-Vis spectrophotometer).[23][24]
Methodology:
-
Sample Preparation: Add an excess amount of your solid intermediate to vials containing each buffer (e.g., 1 mg of solid to 1 mL of buffer). Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the suspension through a syringe filter.
-
Quantification: Dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of your analytical method.
-
Analysis: Measure the concentration of the dissolved compound in each sample using your pre-validated analytical method.[25]
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the pH of the buffer on the x-axis. The resulting curve is the pH-solubility profile.
Protocol 3: Anti-Solvent Crystallization
Objective: To obtain a pure, crystalline solid from a crude or amorphous sample.
Materials:
-
Your crude intermediate.
-
A "good" solvent in which the compound is highly soluble.
-
A miscible "anti-solvent" in which the compound is poorly soluble.
-
Glass beaker or flask, magnetic stirrer.
Methodology:
-
Dissolution: Dissolve the crude intermediate in the minimum amount of the "good" solvent at room temperature or with gentle heating. Ensure all solid is completely dissolved.
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise.
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of nucleation.
-
Crystal Growth: Stop adding the anti-solvent. If desired, add a seed crystal. Allow the solution to stir slowly (or stand undisturbed) for several hours or overnight to allow the crystals to grow. Cooling the mixture in an ice bath can often increase the yield.[20]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
Shakeel, F., Imran, M., & Haq, N. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Available at: [Link]
-
Yamamoto, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Yamamoto, T., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Wang, F., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]
-
Yamamoto, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Ghazawi, A., & El-Sabawi, D. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [Link]
-
GPE & CGS. (2025). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]
-
Eckert, T., & Kestel, J. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Soni, L. K., Solanki, S. S., & Maheshwari, R. K. (2014). Solubilization of Poorly Water Soluble Drug Using Mixed Solvency Approach for Aqueous Injection. Journal of Pharmaceutical Research International. Available at: [Link]
-
Cesur, B., et al. (2023). Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies. Molecules. Available at: [Link]
-
Al-Achi, A., & Gupta, M. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. Available at: [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Available at: [Link]
-
Shakeel, F., Imran, M., & Haq, N. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry. Available at: [Link]
-
Wischke, C., et al. (2018). Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection. Pharmaceutics. Available at: [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]
-
Ganesan, A., & Barakat, K. (2017). Solubility: A speed‒breaker on the drug discovery highway. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
Li, Y., et al. (2024). Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. Pharmaceutics. Available at: [Link]
-
ResearchGate. (2025). Effect of pH, temperature and native cyclodextrins on aqueous solubility of baricitinib. ResearchGate. Available at: [Link]
-
Patel, M. S. N., Ahmed, M. H., & Saqib, M. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stm.bookpi.org [stm.bookpi.org]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Biological Activity Screening of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one: A Comparative Approach
For researchers and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. The pyridopyridazinone core, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological potential.[1] This guide provides a comprehensive framework for the biological activity screening of a specific derivative, 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one , and objectively compares its potential performance with established alternatives, supported by established experimental methodologies. While specific experimental data for this exact molecule is not yet publicly available, this guide will leverage structure-activity relationship (SAR) insights from closely related compounds to inform a robust screening strategy.
The Pyridopyridazinone Scaffold: A Foundation for Diverse Biological Activity
The pyridazinone moiety and its fused derivatives are prevalent in a multitude of biologically active compounds, demonstrating a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2] The fusion of a pyridine ring to the pyridazinone core, creating the pyridopyridazinone scaffold, has been a particularly fruitful avenue for the development of targeted therapies. Notably, this scaffold is a key feature in several potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, both of which are critical targets in oncology.[1]
PARP Inhibition: A Key Anticancer Strategy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death. Several approved PARP inhibitors, including Olaparib and Rucaparib, have demonstrated significant clinical success.[1] The pyridazinone core is a recognized pharmacophore in the design of potent PARP-1 inhibitors.[1] Therefore, it is a primary hypothesis that This compound may exhibit inhibitory activity against PARP enzymes.
Kinase Inhibition: Targeting Cellular Signaling
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridopyridazinone scaffold has been successfully employed in the development of inhibitors for various kinases, including tyrosine kinases. For instance, derivatives of the closely related pyrido[4,3-d]pyrimidine scaffold have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Comparative Analysis: Potential Performance of this compound
In the absence of direct experimental data, a comparative analysis can be constructed based on the known activities of established compounds sharing the core scaffold or key structural features.
Table 1: Comparative Profile of Pyridopyridazinone Scaffolds and Related Kinase Inhibitors
| Compound/Scaffold | Target(s) | Reported Potency (IC50) | Key Structural Features | Potential Role of this compound |
| Olaparib | PARP-1, PARP-2 | ~1-5 nM | Phthalazinone core | The pyridopyridazinone core of the target compound is a bioisostere of the phthalazinone in Olaparib, suggesting potential for PARP inhibition. |
| Pyrido[4,3-d]pyrimidine Derivatives | EGFR Tyrosine Kinase | 0.5-10 nM | 4-(phenylamino)pyrido[4,3-d]pyrimidine | The fused pyridinone structure is a key similarity, indicating a potential for kinase inhibitory activity. The bromo-substituent may influence binding affinity. |
| Pyrazolo[3,4-d]pyridazinone Derivatives | FGFR, BTK | 2.1 nM (BTK) | Fused pyrazole and pyridazinone rings | Demonstrates the versatility of the pyridazinone core in targeting different kinases. |
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activity of This compound , a tiered screening approach is recommended. This involves initial in vitro enzymatic assays followed by cell-based assays to assess cellular potency and cytotoxicity.
Primary Screening: In Vitro Enzymatic Assays
The initial step is to assess the direct inhibitory effect of the compound on its putative molecular targets.
This assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by PARP-1, providing a direct measure of enzyme activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine PARP-1 enzyme, a histone-coated plate (substrate), and varying concentrations of This compound (or a known inhibitor like Olaparib as a positive control).
-
Initiation: Add a solution containing biotinylated NAD+ to initiate the PARP reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated PAR.
-
Signal Generation: Add a chemiluminescent HRP substrate.
-
Measurement: Read the luminescence on a plate reader. A decrease in signal indicates inhibition of PARP-1 activity.
Diagram 1: PARP Inhibition Assay Workflow
Caption: Workflow for the chemiluminescent PARP-1 inhibition assay.
This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.
Protocol:
-
Kinase Reaction: In a suitable buffer, incubate the target kinase (e.g., EGFR, FGFR) with its substrate, ATP, and varying concentrations of This compound .
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Measurement: Measure the luminescence. An increase in luminescence correlates with higher ADP production and thus lower kinase inhibition.
Diagram 2: Kinase Inhibition Assay Principle
Caption: Principle of a luminescence-based kinase inhibition assay.
Secondary Screening: Cell-Based Assays
Following enzymatic assays, it is crucial to evaluate the compound's activity in a cellular context.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant ovarian cancer cells for PARP inhibitor testing, or EGFR-overexpressing lung cancer cells for kinase inhibitor testing) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of This compound for a specified period (e.g., 72 hours).
-
XTT Reagent Addition: Add the XTT reagent, which is reduced by metabolically active cells to a colored formazan product.
-
Incubation: Incubate the plate for 2-4 hours.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader. A decrease in absorbance indicates reduced cell viability.
Diagram 3: Cellular Screening Workflow
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one as a PARP1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and contextualize the utility of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). We will delve into the mechanistic rationale, present a comparative analysis against established alternatives, and provide detailed experimental protocols for robust in-house validation.
Introduction: The Significance of PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[1][2][3] Acting as a DNA damage sensor, PARP1 detects single-strand breaks (SSBs) and initiates their repair.[3][4] This function is central to maintaining genomic integrity. In the context of oncology, inhibiting PARP1 has emerged as a powerful therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[5][6][7]
This therapeutic approach is based on the concept of synthetic lethality .[8][9] Cancer cells with defective BRCA genes are unable to efficiently repair DNA double-strand breaks (DSBs) through homologous recombination (HR). When PARP1-mediated SSB repair is also inhibited, the accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication.[8][9] The cell's inability to repair these DSBs results in catastrophic genomic instability and cell death.[7][8] This selective killing of cancer cells while sparing healthy cells (which have functional HR) is the hallmark of successful PARP inhibitor therapy.[6]
Given the clinical success of PARP inhibitors like Olaparib and Talazoparib, the exploration of new chemical entities such as this compound is crucial for expanding the therapeutic arsenal and overcoming potential resistance mechanisms.[5][7]
Caption: Role of PARP1 in DNA repair and the mechanism of synthetic lethality.
Comparative Analysis: Positioning a Novel Research Tool
The validation of a new research tool requires a thorough comparison with existing, well-characterized alternatives. The most relevant benchmarks for a novel PARP1 inhibitor are the clinically approved drugs Olaparib and Talazoparib.[10] The key parameters for comparison are potency (IC50), selectivity across the PARP family, and the ability to "trap" PARP on DNA, which is a key mechanism of cytotoxicity.[11][12]
| Parameter | This compound | Olaparib | Talazoparib |
| Primary Target(s) | PARP1 | PARP1/2[13] | PARP1/2[14] |
| Biochemical Potency (PARP1 IC50) | Data to be determined (TBD) | ~1-5 nM[6][15] | ~0.5-1 nM[14][15] |
| Selectivity | TBD; Pyrido[3,4-d]pyridazinone core suggests potential for selectivity. | Inhibits PARP1/2; less selective against other PARPs.[13] | Potent PARP1/2 inhibitor; moderate selectivity.[13] |
| PARP Trapping Potency | TBD | Moderate[12] | High (most potent trapper)[12] |
| Known Off-Targets | TBD | Minimal kinase activity reported.[16] | Minimal kinase activity reported.[16] |
Expert Insight: The pyridazinone core is a versatile scaffold found in various bioactive compounds, suggesting that derivatives can be optimized for high potency and selectivity.[17] The primary goal of initial validation is to populate the "TBD" fields in the table above. A strong candidate for a research tool would exhibit high potency (low nanomolar IC50) and, ideally, high selectivity for PARP1 over other family members to minimize confounding effects.
Experimental Validation: A Step-by-Step Guide
To rigorously validate this compound, a multi-step experimental approach is necessary. This process moves from biochemical confirmation of target engagement to cellular assays that demonstrate functional consequences.
Caption: A streamlined workflow for the validation of a novel PARP inhibitor.
Protocol 1: Biochemical PARP1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against purified PARP1 enzyme.
Causality: This is the foundational experiment to confirm direct interaction and inhibition of the target enzyme, independent of cellular complexities like membrane permeability or efflux pumps.[18] Commercial colorimetric or chemiluminescent assay kits are reliable for this purpose.[15][19]
Methodology:
-
Preparation:
-
Reconstitute recombinant human PARP1 enzyme, activated DNA, and other buffer components as per the manufacturer's protocol (e.g., Trevigen PARP1 Assay Kit).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration range (e.g., 1 µM to 0.01 nM). Include Olaparib as a positive control and a DMSO-only vehicle control.
-
-
Assay Plate Setup:
-
Add 25 µL of the diluted inhibitor or control to designated wells of a 96-well plate.
-
Add 25 µL of the PARP1 enzyme cocktail (containing PARP1, activated DNA, and NAD+) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for the enzymatic reaction (PAR polymer formation).
-
-
Detection:
-
Add detection reagents as per the kit instructions. This typically involves a streptavidin-HRP conjugate that binds to the biotinylated PAR polymers, followed by a chemiluminescent or colorimetric substrate.[19]
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a potent inhibitor control (high concentration of Olaparib) as 0% activity.
-
Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular PARP Activity Assay (Western Blot)
Objective: To confirm that the compound inhibits PARP1 activity within intact cells.
Causality: This assay provides direct evidence of target engagement in a physiological context. A reduction in poly(ADP-ribose) (PAR) polymer formation after DNA damage induction is a definitive marker of PARP inhibition in cells.[5]
Methodology:
-
Cell Culture and Plating:
-
Inhibitor Pre-treatment:
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM) for 1-2 hours. Include vehicle (DMSO) and Olaparib (e.g., 1 µM) controls.
-
-
Induction of DNA Damage:
-
Induce DNA damage to activate PARP1. A common method is to treat cells with 10 mM hydrogen peroxide (H₂O₂) for 10 minutes. Leave one set of untreated cells as a negative control.
-
-
Cell Lysis:
-
Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against PAR polymers (e.g., anti-PAR, clone 10H).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Expected Outcome: The lane corresponding to H₂O₂ treatment with only the vehicle control should show a strong smear of high molecular weight bands, representing extensive PARylation. This signal should be dose-dependently reduced in the lanes pre-treated with this compound, confirming its intracellular inhibitory activity.
Discussion and Recommendations
The validation of this compound as a research tool hinges on the empirical data generated through the protocols outlined above.
-
If the compound shows a potent biochemical IC50 (e.g., <10 nM) and effectively reduces cellular PARylation, it can be considered a valid tool for studying PARP1 biology. Its utility will be further enhanced if it demonstrates high selectivity for PARP1 over PARP2 and other family members. A highly selective tool is invaluable for dissecting the specific roles of PARP1 in processes beyond DNA repair, such as transcription and inflammation.[1]
-
If the compound is potent but not highly selective, it can still be a valuable tool, comparable to Olaparib, for studying phenomena driven by the inhibition of both PARP1 and PARP2, such as synthetic lethality.[13]
-
If the compound demonstrates poor cellular activity despite good biochemical potency, this may suggest issues with cell permeability or rapid efflux. Further medicinal chemistry optimization would be required before it can be reliably used in cell-based experiments.
References
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Development of Mitochondria-Targeted PARP Inhibitors. MDPI. Available from: [Link]
-
Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... ResearchGate. Available from: [Link]
-
Functional Aspects of PARP1 in DNA Repair and Transcription. PMC - NIH. Available from: [Link]
-
PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH. Available from: [Link]
-
The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. PMC - NIH. Available from: [Link]
-
Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome. PMC - PubMed Central. Available from: [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available from: [Link]
-
A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. AACR Journals. Available from: [Link]
-
Safe Synthesis of 4,7-Dibromo[5][6][21]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available from: [Link]
-
Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PMC - PubMed Central. Available from: [Link]
-
Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. MDPI. Available from: [Link]
-
Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. Available from: [Link]
-
Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. PMC. Available from: [Link]
-
PARP1. Wikipedia. Available from: [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available from: [Link]
-
Effective Use of PI3K Inhibitor BKM120 and PARP Inhibitor Olaparib to Treat PIK3CA Mutant Ovarian Cancer. PubMed. Available from: [Link]
-
BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. JCI. Available from: [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. Available from: [Link]
-
PARP-1 and its associated nucleases in DNA damage response. PubMed. Available from: [Link]
-
Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura. PMC - NIH. Available from: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available from: [Link]
-
Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for the. University of Sunderland. Available from: [Link]
-
Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. PMC - NIH. Available from: [Link]
-
LDH-A inhibitors as remedies to enhance the anticancer effects of PARP inhibitors in ovarian cancer cells. PMC - NIH. Available from: [Link]
-
Identifying Determinants of PARP Inhibitor Sensitivity in Ovarian Cancer. DTIC. Available from: [Link]
-
PARP assay for inhibitors. BMG LABTECH. Available from: [Link]
-
3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides structurally related to diazoxide and pinacidil as potassium channel openers acting on vascular smooth muscle cells: design, synthesis, and pharmacological evaluation. PubMed. Available from: [Link]
-
Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central. Available from: [Link]
-
Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers. Available from: [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
Sources
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. PARP-1 and its associated nucleases in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 10. Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
- 13. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 794591-77-8|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Pyridazinone Synthesis: A Comparative Analysis
Introduction: The Enduring Importance of the Pyridazinone Scaffold
The pyridazinone core, a six-membered diazine heterocycle featuring a carbonyl group, stands as a "privileged scaffold" in modern medicinal chemistry. Its remarkable structural versatility allows it to interact with a wide array of biological targets, leading to the development of therapeutic agents across numerous disease areas.[1][2] Derivatives of this remarkable nucleus have demonstrated significant potential as cardiovascular agents (vasodilators), anticancer therapeutics, and anti-inflammatory drugs.[1][3][4] The pyridazinone framework is also a key component in compounds with antimicrobial, anticonvulsant, and antihypertensive properties.[5]
Given its therapeutic significance, the efficient and strategic synthesis of substituted pyridazinones is a critical task for researchers in drug discovery and development. The choice of synthetic route can profoundly impact yield, purity, scalability, and the ability to generate diverse libraries for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the most prominent and effective methods for pyridazinone synthesis, offering field-proven insights to help researchers navigate the complexities of their synthetic choices. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a clear comparison of their respective strengths and limitations.
Core Synthetic Strategies: A Head-to-Head Comparison
The construction of the pyridazinone ring can be broadly approached through several strategic disconnections. Here, we compare the most common and reliable methods, from classical condensations to modern cycloadditions.
Method 1: The Classical Approach - Condensation of 1,4-Dicarbonyl Compounds with Hydrazines
This is arguably the most traditional and widely employed method for constructing the pyridazinone ring. The core principle involves the cyclocondensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine or its substituted derivatives. The choice of the dicarbonyl precursor dictates the final substitution pattern of the heterocyclic ring.
Mechanistic Rationale: The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to yield the stable, often aromatic, pyridazinone ring. The driving force is the formation of this thermodynamically stable heterocyclic system.
Key Precursors and Their Applications:
-
γ-Keto Acids: Reacting a γ-keto acid with hydrazine hydrate is a direct and efficient route to 4,5-dihydropyridazin-3(2H)-ones. This method is robust and often high-yielding.
-
Maleic Anhydride Derivatives: The reaction between substituted maleic anhydrides and hydrazine is a powerful method for synthesizing pyridazinediones (6-hydroxypyridazin-3(2H)-ones).[6] This approach offers a straightforward entry into highly functionalized systems.
-
Unsaturated 1,4-Diketones: Condensation with hydrazine provides direct access to 3,6-disubstituted pyridazines, which can be further oxidized to pyridazinones if required.
Advantages:
-
Readily available and often inexpensive starting materials.
-
Generally straightforward reaction conditions.
-
High yields for many substrates.
Disadvantages:
-
Limited to the substitution patterns dictated by the available 1,4-dicarbonyl precursors.
-
Can sometimes lead to regioisomeric mixtures if unsymmetrical dicarbonyls and substituted hydrazines are used.
Workflow Diagram: Selecting a Condensation Precursor
Caption: Decision workflow for choosing a 1,4-dicarbonyl precursor.
Representative Protocol 1: Synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from a γ-Keto Acid
This one-pot procedure demonstrates the synthesis of a dihydropyridazinone via the hydrohydrazination and condensation of phenylhydrazine with 4-pentynoic acid, which serves as a precursor to the requisite γ-keto acid functionality under the reaction conditions.[3]
-
Reagent Preparation: To a solution of 4-pentynoic acid (1.0 eq) in a suitable solvent such as ethanol, add phenylhydrazine (1.0 eq).
-
Catalyst Addition: Add one equivalent of zinc chloride (ZnCl₂) to the mixture. The Lewis acidity of ZnCl₂ is crucial for facilitating both the hydrohydrazination and the subsequent cyclization.
-
Reaction: Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the target compound 81.[3]
Method 2: The Strategic Approach - [4+2] Cycloaddition Reactions
The Diels-Alder reaction and its hetero-variants provide a powerful and convergent strategy for assembling the pyridazine ring with excellent control over regiochemistry. For pyridazinone synthesis, the inverse-electron-demand aza-Diels-Alder reaction is particularly valuable.[7][8]
Mechanistic Rationale: In this reaction, an electron-deficient diazine (the diene component), such as a 1,2,4,5-tetrazine or a 1,2,3-triazine, reacts with an electron-rich dienophile (e.g., an enol ether or an ynamine).[7][8] The cycloaddition is followed by a retro-Diels-Alder reaction, typically involving the extrusion of a small, stable molecule like dinitrogen (N₂), to yield the aromatic pyridazine ring. This two-step sequence ensures the reaction is often irreversible and high-yielding.
Advantages:
-
Excellent functional group tolerance.
-
Access to complex and highly substituted pyridazinones that are difficult to obtain via classical methods.
-
Often proceeds under mild, neutral conditions.[8]
Disadvantages:
-
Requires the synthesis of specialized diene and dienophile precursors.
-
The substrate scope can be limited by the electronic requirements of the diene and dienophile.
Mechanistic Diagram: Inverse Electron-Demand Aza-Diels-Alder
Caption: General mechanism of pyridazine synthesis via cycloaddition.
Representative Protocol 2: Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction
This protocol describes a metal-free, neutral condition synthesis of pyridazine derivatives from 1,2,3-triazines and 1-propynylamines.[8]
-
Reaction Setup: In a sealed vial, dissolve the substituted 1,2,3-triazine (1.0 eq) in a suitable solvent like toluene.
-
Reagent Addition: Add the corresponding 1-propynylamine (1.2 eq) to the solution at room temperature.
-
Heating: Seal the vial and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours. The progress should be monitored by TLC or LC-MS.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and then remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-aryl-pyridazin-3-amine product.
Method 3: Modern & Green Synthetic Approaches
In line with the principles of sustainable chemistry, several modern methods have been developed to synthesize pyridazinones more efficiently and with less environmental impact.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes enable reactions that do not proceed under conventional heating. For instance, the reaction of N-aryl substituted maleimides with azines to form 4,5-dihydropyridazin-3(2H)-ones can be efficiently conducted under solvent-free microwave conditions.[3]
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants. An ultrasound-promoted three-component synthesis of pyridazinones has been reported using arenes, succinic anhydride, and arylhydrazines in the presence of a recyclable ionic liquid catalyst.[3] This approach offers high atom economy and simplified purification.
Advantages:
-
Reduced reaction times and energy consumption (Microwave).
-
Increased efficiency and atom economy (MCRs).
-
Often uses more environmentally benign catalysts or solvent-free conditions.
Disadvantages:
-
Requires specialized equipment (Microwave).
-
Optimization of MCRs can be complex.
Comparative Data Summary
The following table provides a high-level comparison of the discussed synthetic methodologies to aid in the selection process.
| Feature | Condensation with 1,4-Dicarbonyls | [4+2] Cycloaddition | Modern & Green Methods |
| Starting Materials | Simple, commercially available | Often require multi-step synthesis | Varies; MCRs use simple inputs |
| Versatility | Good, but limited by precursor availability | High, excellent for complex targets | High, especially for library synthesis |
| Conditions | Often requires heating, acid/base catalysis | Can be mild and neutral | Varies (Microwave, Ultrasound) |
| Typical Yields | Moderate to High (e.g., 80-95%) | Moderate to High (e.g., 30-86%[10]) | Generally High |
| Regiocontrol | Can be an issue with unsymmetrical reactants | Generally excellent | Good to Excellent |
| Green Credentials | Moderate; can generate stoichiometric waste | Good; often atom-economical | Excellent; designed for sustainability |
| Key Advantage | Simplicity and cost-effectiveness | Strategic control over substitution | Speed, efficiency, and sustainability |
Conclusion and Future Outlook
The synthesis of the pyridazinone scaffold is a well-established field, yet it continues to evolve. The classical condensation of 1,4-dicarbonyl compounds remains the workhorse for many applications due to its simplicity and the low cost of starting materials. For accessing complex, highly substituted, or novel pyridazinone architectures, [4+2] cycloaddition reactions offer unparalleled strategic control and regioselectivity.
Looking forward, the push for sustainability will undoubtedly drive further innovation. Modern green chemistry approaches , such as microwave-assisted synthesis and multicomponent reactions, are not just environmentally conscious choices; they are powerful tools that offer significant advantages in terms of speed, efficiency, and atom economy. As the demand for novel and diverse pyridazinone-based drug candidates grows, the development of catalytic, enantioselective, and flow-chemistry-based syntheses will represent the next frontier in this vital area of medicinal chemistry. The judicious selection of a synthetic strategy, based on the principles and comparisons outlined in this guide, is the first and most critical step toward achieving these goals.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Al-Warhi, T., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society.
- Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry.
- Aziz, M., et al. (2025).
- Staderini, M., et al. (2022).
- Sharma, R., et al. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Kappe, C. O., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Shaikh, A., et al. (n.d.).
- Singh, A., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
- Istrate, E. I., et al. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
- ACS Publications. (n.d.). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.
- Fülep, G., & Haider, N. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
- Journal of Chemical Technology and Metallurgy. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.
- RASĀYAN Journal of Chemistry. (2023).
- Quora. (2017). Does pyridazine undergo Diels-Alder reactions?.
- MDPI. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one Derived Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the development of highly selective inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target toxicities. The 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one scaffold has emerged as a promising framework for the design of novel enzyme inhibitors, particularly targeting the Poly(ADP-ribose) polymerase (PARP) family of proteins. This guide provides an in-depth comparison of the selectivity of inhibitors derived from this scaffold, supported by experimental data and protocols for researchers in drug development.
The Rationale for Selectivity in PARP Inhibition
The PARP family consists of 17 members involved in various cellular processes, with PARP1 and PARP2 being the most well-characterized for their roles in DNA single-strand break repair.[1][2] The therapeutic strategy behind PARP inhibitors (PARPis) is rooted in the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication.[2] These breaks cannot be efficiently repaired in HR-deficient cells, resulting in cell death.[2]
While first-generation PARPis like olaparib, rucaparib, niraparib, and talazoparib have shown significant clinical success, they are generally dual inhibitors of both PARP1 and PARP2.[3][4] Emerging evidence suggests that the inhibition of PARP1 is primarily responsible for the desired anti-tumor activity, as it accounts for the majority of PARylation in response to DNA damage.[3] Conversely, the inhibition of PARP2 has been linked to hematological toxicities, such as anemia and thrombocytopenia. This has spurred the development of next-generation PARPis with high selectivity for PARP1 over PARP2, aiming for an improved therapeutic window.
Derivatives of the pyridopyridazinone scaffold are being explored as isosteres of the phthalazine nucleus present in established PARP inhibitors like Olaparib, with the goal of achieving enhanced potency and selectivity.[5]
Comparative Selectivity Profile
While specific selectivity panel data for multiple isoforms is not publicly available for inhibitors directly derived from this compound, research on the broader pyridopyridazinone scaffold provides valuable insights. A study focused on designing PARP-1 inhibitors using this scaffold reported a lead compound with an IC50 of 36 nM against PARP-1, which is comparable to the reference drug Olaparib (IC50 = 34 nM).[5]
To contextualize the importance of selectivity, the table below compares the inhibitory activity of several clinically approved PARP inhibitors against PARP1 and PARP2.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Pyridopyridazinone Derivative (Example) | 36 [5] | Not Reported | Not Reported |
| Olaparib | ~1-5 | ~1-5 | ~1 |
| Rucaparib | ~1-7 | ~1-7 | ~1 |
| Niraparib | ~2-4 | ~1-2 | ~0.5-1 |
| Talazoparib | ~0.5-1.5 | ~0.5-2 | ~1 |
| Veliparib | ~2-5 | ~1-3 | ~0.5-1 |
Note: IC50 values can vary between different assay conditions. The values presented are approximate ranges from various sources.
As the data indicates, current clinical PARP inhibitors show minimal selectivity between PARP1 and PARP2. The development of pyridopyridazinone derivatives with high PARP1 selectivity would represent a significant advancement in the field.
Off-Target Kinase Activity: A Secondary Selectivity Consideration
An important aspect of inhibitor selectivity is the potential for off-target effects on other protein families, such as kinases. Some clinical PARP inhibitors have been shown to inhibit various kinases at micromolar concentrations.[6][7][8] For instance, rucaparib has been documented to inhibit kinases like PIM1, PIM2, and DYRK1A.[8] In contrast, olaparib appears to be more selective, showing no significant inhibition against a large panel of kinases.[8] The kinase inhibition profile of pyridopyridazinone-derived PARP inhibitors has not been extensively reported and warrants investigation to fully characterize their selectivity.
Experimental Protocols for Assessing Inhibitor Selectivity
To rigorously evaluate the selectivity of novel inhibitors, a multi-faceted approach employing biochemical and cellular assays is essential.
In Vitro Enzymatic Activity Assay
This assay directly measures the inhibition of the catalytic activity of purified PARP enzymes.
Principle: The assay quantifies the PARP-dependent consumption of NAD+ or the formation of poly(ADP-ribose) (PAR). A common method is a fluorescence-based assay that measures the decrease in NAD+ concentration.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Reconstitute purified recombinant human PARP1 and PARP2 enzymes in the reaction buffer.
-
Prepare a solution of activated DNA (e.g., salmon sperm DNA) to stimulate PARP activity.
-
Prepare a stock solution of the inhibitor compound in DMSO and create a serial dilution.
-
Prepare a solution of NAD+ and a fluorescent NAD+ analog.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer, activated DNA, and the inhibitor at various concentrations.
-
Add the PARP enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the plate at 30-37°C for a defined period (e.g., 30 minutes) with gentle agitation.[9]
-
Stop the reaction and add a developer reagent that generates a fluorescent signal proportional to the amount of remaining NAD+.[9]
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 420/450 nm).[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow: In Vitro Enzymatic Assay
Caption: Workflow for determining inhibitor IC50 using an in vitro enzymatic assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[10]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the inhibitor compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.[11]
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[11]
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[10][11]
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and quantify the amount of the target protein (e.g., PARP1) using methods like Western blotting or AlphaScreen.[11]
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both treated and untreated samples to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.
-
Alternatively, perform an isothermal dose-response (ITDR) experiment by heating all samples at a single, optimized temperature while varying the inhibitor concentration to determine the cellular EC50.
-
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing target engagement using CETSA.
The Role of PARP1 in DNA Damage Response
Understanding the signaling pathway of the target is crucial for interpreting the effects of an inhibitor. PARP1 is a key player in the base excision repair (BER) pathway for single-strand DNA breaks.
Upon detecting a single-strand break, PARP1 binds to the damaged DNA, which triggers its catalytic activity.[2] Activated PARP1 utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, such as histones.[12] This process, known as PARylation, serves two main purposes: it creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, and it helps to decondense the chromatin structure, making the DNA more accessible to the repair machinery.[12] Once the repair is complete, the PAR chains are degraded, and PARP1 is released from the DNA.
Signaling Pathway: PARP1 in Single-Strand Break Repair
Caption: PARP1-mediated signaling in response to single-strand DNA breaks.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of next-generation PARP inhibitors. The primary goal for derivatives of this scaffold is to achieve high selectivity for PARP1 over PARP2, which is hypothesized to translate into a better safety profile in the clinic by reducing hematological toxicities. While preliminary data on pyridopyridazinone derivatives show potent PARP-1 inhibition, comprehensive selectivity profiling across the PARP family and against a broad panel of off-targets like kinases is crucial.
Researchers developing inhibitors from this scaffold should employ a suite of assays, including in vitro enzymatic assays against multiple PARP isoforms and cellular target engagement assays like CETSA, to build a robust selectivity profile. This detailed characterization will be instrumental in advancing these promising compounds toward clinical development and ultimately providing safer and more effective treatments for patients with HR-deficient cancers.
References
-
Antolín, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3015–3020. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
El-Gamal, M. I., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 647-657. [Link]
-
Jantzen, C., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 151-169. [Link]
-
Pascual-Pasto, G., et al. (2014). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]
-
Pascal, J. M. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 71, 110-118. [Link]
-
Pilie, P. G., et al. (2019). State-of-the-art strategies for targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology, 16(2), 81–104. [Link]
-
Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: the role of PARP-1 in inflammation and signaling. Formula, 2, 1. [Link]
-
Zandarashvili, L., et al. (2020). The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication. Molecular Cell, 78(6), 1205-1220. [Link]
Sources
- 1. PARP assay [assay-protocol.com]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The off-target kinase landscape of clinical PARP inhibitors | bioRxiv [biorxiv.org]
- 8. oncotarget.com [oncotarget.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, a halogenated heterocyclic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice and environmental stewardship.
Hazard Assessment and Chemical Profile
Based on these analogs, this compound should be handled as a substance that is:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
The presence of the carbon-bromine bond places this compound in the category of halogenated organic compounds. This classification is critical for its disposal pathway, as co-mingling with non-halogenated waste streams is prohibited in most jurisdictions due to differing disposal requirements and costs.[2][3]
Table 1: Summary of Safety and Disposal Information
| Parameter | Guideline | Rationale & References |
| Chemical Class | Halogenated Organic Compound | Contains a carbon-bromine bond.[2][3] |
| Presumptive Hazards | Harmful (Oral), Skin/Eye/Respiratory Irritant | Based on data from structurally similar compounds.[1] |
| Required PPE | Nitrile gloves, safety goggles, lab coat | Standard protection against skin/eye contact and contamination.[4] |
| Work Environment | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols.[4] |
| Primary Disposal Method | Incineration via licensed hazardous waste contractor | Ensures complete destruction of the halogenated compound.[1][2] |
| Sewer Disposal | Strictly Prohibited | Prevents environmental contamination.[1] |
| Waste Segregation | Halogenated Waste Stream ONLY | Prevents contamination of non-halogenated solvent recovery streams.[2][5] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
-
EPA RCRA: This act defines and regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[3] Halogenated organic compounds are often categorized under the "F-list" (wastes from non-specific sources) if they are spent solvents, or would otherwise be treated as toxic hazardous waste.[6] The guiding principle is that such waste must be managed in a way that is protective of human health and the environment.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[4][7] This written plan must outline specific procedures for the safe use, storage, and disposal of hazardous chemicals, ensuring that employees are informed and protected.[4][7] The procedures outlined in this guide are designed to be incorporated into your institution's CHP.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of this compound, from the point of generation to the final hand-off to Environmental Health & Safety (EHS) personnel.
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization. Before generating waste, consider if experimental scales can be reduced or if any surplus material can be used by another research group.[8][9] Waste minimization reduces disposal costs and environmental impact.[8][10]
Step 2: Personal Protective Equipment (PPE) and Engineering Controls
Always handle the compound and its waste within a properly functioning and certified chemical fume hood.[4] Wear appropriate PPE, including a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (nitrile is a common choice).
Step 3: Waste Segregation
This is a critical control point. Halogenated organic waste must be kept separate from all other waste streams.
-
Why? Halogenated waste requires high-temperature incineration with scrubbers to neutralize acidic gases (like HBr) formed during combustion.[2] Mixing it with non-halogenated solvents, which may be recycled or fuel-blended, contaminates the entire stream, leading to costly and complex disposal challenges.[2][5]
-
Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."
Step 4: Waste Container Selection and Labeling
-
Select a Compatible Container: Use a container that is in good condition, free of leaks, and compatible with the waste.[11][12] For solid waste, a sealable plastic pail or wide-mouth bottle is suitable. For liquid waste (e.g., solutions containing the compound), use a plastic or plastic-coated glass container with a secure, screw-top cap.[11]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.[2][11] Incomplete labeling is a common and serious compliance violation.
-
Complete the Label Information: The label must be filled out meticulously as waste is added.[13][14]
-
Generator Information: Your name, Principal Investigator (PI), department, and contact number.
-
Location: Building and room number where the waste is generated.
-
Contents: List the full chemical name of every component. Do not use abbreviations or chemical formulas.[2][15] For this compound, write out the full name. If it's in a solution, list all solvent components and their approximate percentages (e.g., "Methanol: 90%, this compound: 10%"). The total composition must equal 100%.[14][15]
-
Hazards: Check the appropriate hazard boxes (e.g., Toxic, Irritant).[13]
-
Step 5: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: This is a designated area in the lab, at or near the point of waste generation, for collecting hazardous waste.[16] It could be a secondary containment bin within a fume hood or a designated cabinet.
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[2][11] This prevents the release of vapors and reduces the risk of spills.
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or bin to contain any potential leaks.[11]
-
Segregate Incompatibles: Ensure the halogenated waste container is not stored next to incompatible materials (e.g., strong oxidizing agents, bases).
Step 6: Requesting a Waste Pickup
Once the waste container is nearly full (about 90%) or if the compound is no longer needed, arrange for its disposal.
-
Do Not Overfill: Leave adequate headspace in liquid containers to allow for expansion.
-
Finalize the Label: Ensure the label is complete and accurate.
-
Submit a Pickup Request: Follow your institution's procedure for requesting a chemical waste pickup, which is typically done through an online portal managed by the EHS department.[1][12][17] Provide all necessary information from the waste label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding the compound's presumptive hazards, adhering to the regulatory frameworks of the EPA and OSHA, and meticulously following a step-by-step protocol for segregation, containment, and labeling, researchers can ensure that the final stage of a chemical's lifecycle is managed with the same precision and care as its synthesis and application. This commitment not only protects laboratory personnel and the environment but also upholds the integrity and trustworthiness of the scientific enterprise.
References
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
-
Boston University Environmental Health and Safety. (2025). Chemical Hygiene Plan. Retrieved from [Link]
-
Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
HWH Environmental. Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. Chemical Waste. Retrieved from [Link]
-
University of Toledo. Laboratory Waste Minimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (1999). Minimization and management of wastes from biomedical research. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Retisoft Inc. How to Minimize Waste in the Lab. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. Chemical Waste Disposal. Retrieved from [Link]
-
HWH Environmental. Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. How to Label Chemical Waste Containers. Retrieved from [Link]
-
The University of Alabama Environmental Health and Safety. UA Chemical Hygiene Plan. Retrieved from [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. Retrieved from [Link]
-
Skillmaker. Waste Minimisation Principles in Laboratory Operations. Retrieved from [Link]
Sources
- 1. 10.2 Hazardous Waste Pickup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Chemical Hygiene Plan | Environmental Health & Safety [ehs.ucr.edu]
- 4. Chemical Hygiene Plan | Office of Research [bu.edu]
- 5. essex.ac.uk [essex.ac.uk]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 8. utoledo.edu [utoledo.edu]
- 9. Minimization and management of wastes from biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skillmaker.education [skillmaker.education]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 16. Hazardous Waste Manual | Environment, Health and Safety [ehs.cornell.edu]
- 17. Chemical Waste – EHS [ehs.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
